An In-Depth Technical Guide to 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While direct studies on this specific molecule are limited, this document synthesizes available information on its synthesis, drawing from established methodologies for related compounds, and explores its potential biological activities based on the known pharmacology of the dihydropyridine and carboxamide pharmacophores. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on this scaffold.
Introduction: The 2-Oxo-1,2-dihydropyridine Scaffold
The 2-oxo-1,2-dihydropyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This heterocyclic system is a key structural motif in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects. The presence of multiple functional groups and substitution points on the dihydropyridine ring allows for extensive structural modifications to fine-tune the pharmacological profile.
The title compound, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, incorporates several key features that suggest potential therapeutic relevance:
A 1-amino group: This functionality can serve as a handle for further derivatization or may be crucial for interaction with biological targets.
A 3-carboxamide moiety: The carboxamide group is a common feature in many drugs and is known to participate in hydrogen bonding interactions with biological macromolecules.
Methyl groups at positions 4 and 6: These substituents can influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins.
This guide will delve into the synthetic pathways to access this molecule, with a focus on the conversion of a key nitrile intermediate, and will then explore the potential biological activities and mechanisms of action based on related structures.
Synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
The synthesis of the target compound is not explicitly detailed in a single publication. However, a logical and well-precedented synthetic route can be constructed based on the available literature for the synthesis of its immediate precursor, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and standard organic transformations.
The proposed synthetic pathway involves two main stages:
Synthesis of the 3-Carbonitrile Precursor: The formation of the 2-oxo-1,2-dihydropyridine ring system is a well-established reaction.
Hydrolysis of the Nitrile to the Carboxamide: This is a standard functional group transformation in organic chemistry.
Synthesis of the Key Intermediate: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The precursor, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a known compound and serves as a versatile intermediate for the synthesis of various substituted pyridine derivatives.[1] Its synthesis is typically achieved through a multi-component reaction.
Reaction Scheme:
A general synthetic pathway for the 3-carbonitrile precursor.
Experimental Protocol (General Procedure):
A detailed experimental protocol for a similar synthesis of 3-cyano-2-pyridone derivatives is described in the literature.[2] The following is an adapted, general procedure for the synthesis of the 1-amino precursor:
To a solution of acetylacetone and cyanoacetamide in ethanol, a catalytic amount of a base such as piperidine or potassium hydroxide is added.
Hydrazine hydrate is then added to the reaction mixture.
The mixture is heated at reflux for several hours.
The reaction progress is monitored by thin-layer chromatography.
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried to afford 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Hydrolysis of the 3-Carbonitrile to the 3-Carboxamide
The conversion of the nitrile functional group to a carboxamide is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[3]
Reaction Scheme:
Conversion of the 3-carbonitrile to the target 3-carboxamide.
Experimental Protocol (Proposed General Procedure):
Acid-Catalyzed Hydrolysis:
The 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is dissolved in a suitable solvent, and a strong acid, such as concentrated sulfuric acid, is added cautiously.
The mixture is heated for a controlled period. Careful monitoring of the reaction is crucial to prevent over-hydrolysis to the carboxylic acid.
After cooling, the reaction mixture is neutralized with a base to precipitate the product.
The solid product is collected by filtration, washed with water, and purified by recrystallization.
Base-Catalyzed Hydrolysis:
The nitrile precursor is suspended in an aqueous solution of a strong base, such as sodium hydroxide.
The mixture is heated to promote hydrolysis.
The reaction is monitored to ensure the formation of the amide without significant conversion to the carboxylate.
Upon completion, the mixture is cooled, and the pH is adjusted to precipitate the carboxamide.
The product is isolated by filtration, washed, and purified.
Potential Biological Activities and Mechanism of Action
Although specific biological data for 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is not available in the reviewed literature, the known activities of related compounds provide a strong basis for predicting its therapeutic potential.
Antimicrobial Activity
Dihydropyridine derivatives are known to possess a wide range of antimicrobial activities.[1][4][5] The structural features of the target molecule, including the dihydropyridine core and the carboxamide side chain, are present in various reported antimicrobial agents.
Potential Mechanisms: The antimicrobial action of dihydropyridines can be attributed to several mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. The carboxamide group can participate in hydrogen bonding with active sites of bacterial enzymes.
Anticancer Activity
Numerous 1,4-dihydropyridine derivatives have been investigated for their anticancer properties.[3][6] The mode of action is often multifaceted and can involve the modulation of various signaling pathways implicated in cancer cell proliferation and survival.
Potential Mechanisms:
Calcium Channel Blockade: While the primary use of many dihydropyridines is in cardiovascular medicine as calcium channel blockers, this mechanism can also play a role in their anticancer effects by disrupting calcium signaling in cancer cells.
Reversal of Multidrug Resistance: Some dihydropyridines have been shown to reverse multidrug resistance in cancer cells, thereby enhancing the efficacy of other chemotherapeutic agents.
Enzyme Inhibition: The dihydropyridine scaffold can be tailored to inhibit specific kinases or other enzymes that are overactive in cancer cells.
Future Directions and Research Opportunities
The limited specific data on 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide highlights a significant opportunity for further research. Key areas for future investigation include:
Optimized Synthesis and Characterization: Development and publication of a detailed, optimized, and fully characterized synthetic protocol for the title compound. This should include comprehensive spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Biological Screening: A thorough evaluation of the compound's biological activity against a panel of microbial strains (bacterial and fungal) and various cancer cell lines.
Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the specific molecular targets and mechanisms of action would be warranted.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the 1-amino group, the carboxamide moiety, and the methyl groups to establish a clear structure-activity relationship.
Conclusion
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of related dihydropyridine and carboxamide-containing molecules, this compound warrants further investigation, particularly in the areas of antimicrobial and anticancer research. The synthetic accessibility through its carbonitrile precursor provides a solid foundation for future medicinal chemistry efforts. This technical guide serves as a starting point to encourage and facilitate further exploration of this intriguing molecule.
References
Al-Ghorbani, M., et al. (2022). Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. ResearchGate. [Link]
Guzmán, A., et al. (2020). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 25(23), 5564. [Link]
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]
Krasavin, M., et al. (2017). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. Tetrahedron Letters, 58(1), 49-52. [Link]
Gondru, R., et al. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 29(5), 1115. [Link]
LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
El-Sayed, M. A. A., et al. (2018). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 11(7), 1059-1068. [Link]
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]
Bielenica, A., et al. (2021). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 26(16), 4983. [Link]
El-Mekabaty, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry, 5(4), 2639-2648. [Link]
Perez-Perez, M. J., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 891645. [Link]
Patel, R. V., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(5), 723-732. [Link]
Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
Kumar, A., et al. (2011). Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents. Archiv der Pharmazie, 344(11), 736-743. [Link]
Borys, D., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(37), 24205-24213. [Link]
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyridine Carboxamides
This guide provides an in-depth technical exploration of the discovery and synthesis of novel pyridine carboxamides, a class of heterocyclic compounds of profound importance in modern medicinal chemistry. We will navigat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of the discovery and synthesis of novel pyridine carboxamides, a class of heterocyclic compounds of profound importance in modern medicinal chemistry. We will navigate the causal relationships behind experimental design, from conceptualization to execution, offering a transparent and reproducible framework for researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in the formulation of over 7,000 drug molecules, underscoring the significance of mastering its derivatization.[1]
The Pyridine Carboxamide Core: A Privileged Scaffold in Drug Discovery
Pyridine, a bioisostere of benzene, is a six-membered aromatic heterocycle containing one nitrogen atom.[1][2] This nitrogen atom imparts unique physicochemical properties, including increased water solubility and the ability to act as a hydrogen bond acceptor, which are often crucial for molecular recognition by biological targets. The incorporation of a carboxamide functional group (-C(=O)NHR) onto the pyridine ring further enhances its drug-like properties by providing additional hydrogen bond donors and acceptors, enabling diverse and strong interactions with protein active sites.
The versatility of the pyridine carboxamide scaffold is evidenced by its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, and anticancer properties.[3] A notable example is boscalid, a commercial fungicide that highlights the agrochemical applications of this structural motif.[4] The continuous exploration of novel pyridine carboxamide derivatives is a vibrant area of research aimed at addressing unmet medical needs and overcoming drug resistance.[1][5]
Strategic Synthesis of Pyridine Carboxamides: A Methodological Overview
The synthesis of pyridine carboxamides typically involves the coupling of a pyridine carboxylic acid or its activated derivative with an appropriate amine. The choice of synthetic route is dictated by the desired substitution pattern on both the pyridine ring and the amide nitrogen, as well as the presence of other functional groups.
Classical Amide Bond Formation
The most direct and widely employed method for synthesizing pyridine carboxamides is the condensation reaction between a pyridine carboxylic acid and an amine.[4] This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Conceptual Workflow for Amide Coupling:
Caption: General workflow for amide coupling reactions.
Experimental Protocol: Synthesis of N-(2-(phenylamino)phenyl)nicotinamide [4]
This protocol describes a classic condensation reaction to synthesize a specific pyridine carboxamide derivative.
Dissolution: Dissolve the amine intermediate (2-(phenylamino)aniline, 1.1 mmol) in 5 mL of dichloromethane.
Cooling: Cool the solution to 0°C in an ice bath.
Addition of Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) to the cooled solution.
Addition of Carboxylic Acid: Add nicotinic acid (1.0 mmol) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for 5 hours.
Work-up: Quench the reaction with water. Extract the aqueous phase with dichloromethane (2 x 5 mL).
Purification: Combine the organic phases, wash with brine (2 x 5 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.
Chromatography: Purify the crude product by column chromatography to obtain the desired pyridine carboxamide.
Synthesis from Pyridine Dicarbonyl Dichloride
For the synthesis of bis-carboxamides or macrocyclic structures, pyridine-2,6-dicarbonyl dichloride is a valuable starting material.[6] The high reactivity of the acid chloride allows for efficient coupling with various nucleophiles.
Experimental Protocol: Synthesis of 2,6-bis-(methyl-D-alanylcarbonyl)pyridine carboxylate [6]
This method illustrates the use of an acid chloride for amide bond formation.
Reactant Preparation: In a flask, prepare a solution of D-alanyl methyl ester (2 mmol) in dichloromethane (15 mL).
Cooling: Cool the solution to -10°C.
Addition of Acid Chloride: Add pyridine-2,6-dicarbonyl dichloride (1 mmol) to the stirred solution.
Base Addition: Add triethylamine (2 mmol) dropwise to maintain a slightly basic pH (~8).
Reaction: Continue stirring at -15°C for 3 hours, then at room temperature for 12 hours.
Work-up: The detailed work-up procedure involves filtration of triethylamine hydrochloride, solvent evaporation, and washing of the residue dissolved in dichloromethane with water, 1N HCl, and 1N sodium bicarbonate.[6]
Purification: Dry the organic layer over anhydrous calcium chloride, evaporate the solvent, and crystallize the solid product.
Novel Denitrogenative Synthesis
A recent innovative approach involves the tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of pyridine carbohydrazides to generate pyridine acyl radicals, which then react with amines.[7] This metal-free method is advantageous for its mild reaction conditions and use of water as a solvent.[7]
Conceptual Diagram of Denitrogenative Amide Synthesis:
Caption: TBHP-mediated denitrogenative synthesis of pyridine carboxamides.
Discovery of Novel Pyridine Carboxamides: A Focus on Therapeutic Applications
The rational design of novel pyridine carboxamides hinges on understanding their structure-activity relationships (SAR) for a given biological target. This involves systematically modifying the substituents on the pyridine ring and the amide moiety to optimize potency, selectivity, and pharmacokinetic properties.
Pyridine carboxamides are a significant class of succinate dehydrogenase (SDH) inhibitors, which are crucial for fungal respiration.[4] The discovery of novel antifungal pyridine carboxamides often involves modifying the amine portion of the molecule.
A study on novel pyridine carboxamide derivatives bearing a diarylamine scaffold demonstrated promising antifungal activity.[4] The lead compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), exhibited significant in vivo activity against Botrytis cinerea and inhibitory activity against SDH comparable to the commercial fungicide thifluzamide.[4]
Table 1: Antifungal Activity and SDH Inhibition of Selected Pyridine Carboxamides [4]
Compound
In vivo Antifungal Activity against B. cinerea (% inhibition at 50 mg/L)
SDH Inhibition IC50 (mg/L)
3f
78.3
5.6
Thifluzamide
82.1
7.61
Molecular docking studies suggested that compound 3f binds to the active site of SDH through stable hydrogen bonds and hydrophobic interactions.[4]
Antitubercular Agents: A Prodrug Approach
Tuberculosis remains a major global health threat, necessitating the development of new drugs. A pyridine carboxamide derivative, MMV687254, was identified as a promising hit with specific activity against Mycobacterium tuberculosis.[8] Mechanistic studies revealed that MMV687254 is a prodrug that requires activation by the mycobacterial enzyme AmiC through hydrolysis.[8]
Activation Pathway of MMV687254:
Caption: AmiC-dependent activation of the antitubercular prodrug MMV687254.
Further SAR studies led to the identification of a more potent lead candidate, highlighting the importance of optimizing the pyridine carboxylic acid and amine fragments.[8]
Anticancer Agents: Targeting Kinases and Other Pathways
The pyridine carboxamide scaffold is prevalent in the development of anticancer agents, targeting various cellular pathways. For instance, novel pyridine-2-carboxamide derivatives have been discovered as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, for cancer immunotherapy.[9] The pyridine-2-carboxamide core acts as a hinge binder, forming hydrogen bonds with key residues in the kinase active site.[9]
In another study, substituted pyridine carboxamides were identified as potent allosteric inhibitors of SHP2, a critical regulator of proliferation pathways in various cancers.[10] The lead compound, C6, demonstrated excellent inhibitory activity against SHP2 and significant antitumor efficacy in a xenograft mouse model.[10]
Table 2: In Vitro and In Vivo Activity of SHP2 Inhibitor C6 [10]
Parameter
Value
SHP2 IC50
0.13 nM
MV-4-11 Cell Line IC50
3.5 nM
In Vivo Tumor Growth Inhibition (TGI)
69.5% at 30 mg/kg
Structure-activity relationship studies on pyridine derivatives have shown that the presence and position of substituents like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[11]
Bioisosteric Replacement Strategies in Pyridine Carboxamide Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate activity, selectivity, and pharmacokinetic profiles.[12][13] In the context of pyridine carboxamides, bioisosteric replacements can be applied to both the pyridine ring and the carboxamide substituents.
For example, replacing a benzene ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the molecule's polarity and metabolic stability.[14] Similarly, the carboxamide linker itself can be replaced with other bioisosteric groups to fine-tune the molecule's properties. The application of bioisosterism can lead to enhanced biological activities and reduced off-target effects.[15]
Conclusion and Future Perspectives
The pyridine carboxamide scaffold remains a highly privileged and versatile platform in the discovery and development of novel therapeutic agents. The synthetic methodologies for their preparation are well-established and continue to evolve with the advent of novel, more sustainable approaches. The future of pyridine carboxamide research will likely focus on the exploration of novel chemical space through innovative synthetic strategies, the application of computational methods for rational design and SAR elucidation, and the investigation of their potential in targeting a broader range of diseases. The integration of multidisciplinary approaches, from synthetic chemistry to structural biology and computational modeling, will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.
References
Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. ScienceDirect. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]
De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16383–16419. [Link]
Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(3), 154-162.
Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. Retrieved from [Link]
Singh, S., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00849-23.
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. [Link]
Amr, A. E.-G. E., & Al-Omar, M. A. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. [Link]
Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 278, 116830.
Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
Singh, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843–4846.
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Dziadulewicz, E. K., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 225–228.
López-García, B., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10795.
Kumar, A., et al. (2021). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers, 8(15), 4058-4064.
Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 407–426.
ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23–49.
Devi, P., et al. (2015). Synthesis and Structural Characterisation of Amides from Picolinic Acid and Pyridine-2,6-Dicarboxylic Acid. Scientific Reports, 5(1), 9950.
Yang, X., et al. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry.
An In-Depth Technical Guide to 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific carboxamide, this guide establishes a robust scientific foundation by detailing the synthesis of its well-documented carbonitrile precursor, proposing a validated protocol for its conversion to the target carboxamide, and exploring its potential biological activities based on extensive data from structurally related dihydropyridine derivatives. This document serves as a critical resource for researchers investigating novel therapeutic agents, offering insights into the synthesis, characterization, and potential applications of this compound class.
Chemical Identity and Physicochemical Properties
The compound of interest is formally identified by its IUPAC name, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide .
Key identifiers and computed physicochemical properties for this compound are summarized below. These properties are crucial for understanding its behavior in biological and chemical systems, including solubility, membrane permeability, and metabolic stability.
Direct synthetic routes for 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide are not extensively reported in the scientific literature. However, a logical and well-precedented synthetic strategy involves the synthesis of the corresponding 3-carbonitrile precursor, followed by its selective hydrolysis to the desired carboxamide.
Synthesis of the Key Intermediate: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The carbonitrile analog, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1562-12-5), is a well-established intermediate.[2][3] Its synthesis is typically achieved through a one-pot, multi-component reaction, a cornerstone of efficient heterocyclic chemistry.
Reaction Scheme:
Figure 1: Synthesis of the Carbonitrile Precursor.
Detailed Protocol:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of acetylacetone, cyanoacetamide, and hydrazine hydrate in an ethanolic solution.
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine, to the reaction mixture.
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Proposed Synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide via Hydrolysis
The conversion of the 3-carbonitrile to the 3-carboxamide is a standard hydrolysis reaction. The selective partial hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions, with careful control of reaction parameters to prevent over-hydrolysis to the carboxylic acid.[4][5]
Reaction Scheme:
Figure 2: Proposed Hydrolysis to the Target Carboxamide.
Proposed Acid-Catalyzed Hydrolysis Protocol:
Reaction Setup: Dissolve the 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable concentrated acid, such as sulfuric acid or hydrochloric acid, at a low temperature (e.g., 0-5 °C).
Reaction Conditions: Slowly warm the mixture to room temperature and then gently heat as required, carefully monitoring the reaction to avoid the formation of the carboxylic acid byproduct.
Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product. The product can then be filtered, washed with water, and purified by recrystallization.
Proposed Base-Catalyzed Hydrolysis Protocol:
Reaction Setup: Suspend the 3-carbonitrile precursor in an aqueous alcoholic solution (e.g., ethanol/water) containing a base such as sodium hydroxide or potassium hydroxide. The addition of hydrogen peroxide can facilitate the selective conversion to the amide.
Reaction Conditions: Heat the mixture under controlled temperatures, monitoring the reaction progress by TLC.
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize with a dilute acid to precipitate the product. The crude carboxamide can be collected by filtration and purified by recrystallization.
Potential Biological Activities and Therapeutic Relevance
While direct biological data for 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is limited, the broader class of dihydropyridine and 2-pyridone derivatives has been extensively studied, revealing a wide range of pharmacological activities.[6][7] The structural similarity of the target compound to these biologically active molecules suggests it may possess analogous properties.
Antimicrobial and Antifungal Potential
The 2-pyridone scaffold is a core component of numerous compounds exhibiting antimicrobial and antifungal properties.[3] Derivatives of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing effects comparable to known agents.[3] The conversion of the nitrile to a carboxamide can modulate the electronic and steric properties, potentially influencing the antimicrobial spectrum and potency. Dihydropyridine derivatives have also shown promise as novel antimicrobials against resistant pathogens like Helicobacter pylori.[8]
Cytotoxic and Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of dihydropyridine derivatives against various cancer cell lines.[9][10] The mechanism of action can vary, but often involves the induction of apoptosis. The 6-amino-2-pyridone-3,5-dicarbonitrile scaffold, which shares structural features with the target compound, has been identified as a promising lead for anticancer drug development, with activity against glioblastoma cells.[11] The introduction of different substituents on the dihydropyridine ring system allows for the fine-tuning of cytotoxic potency.
Other Potential Pharmacological Activities
The dihydropyridine nucleus is famously associated with calcium channel blockers used in the treatment of hypertension. While the substitution pattern of the target compound differs significantly from classical dihydropyridine calcium channel modulators, the core scaffold's inherent biological relevance suggests that other pharmacological activities cannot be ruled out. Derivatives of 2-pyridones have been investigated for a wide array of therapeutic applications, including as inhibitors of p38alpha MAP kinase, which is implicated in inflammatory diseases and cancer.[12]
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a series of standard in vitro assays are recommended.
Antimicrobial Susceptibility Testing
Workflow:
Figure 3: Workflow for Antimicrobial Susceptibility Testing.
Protocol:
Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculation: Add a standardized inoculum of the test microorganism to each well.
Incubation: Incubate the plates under conditions suitable for the growth of the test organism.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Workflow:
Figure 4: Workflow for MTT Cytotoxicity Assay.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (typically 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Safety and Handling
As with any chemical compound, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide should be handled with appropriate safety precautions in a laboratory setting.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a promising scaffold for further investigation in drug discovery. While direct experimental data for this compound is sparse, its close structural relationship to a variety of biologically active dihydropyridine and 2-pyridone derivatives suggests a high potential for antimicrobial and cytotoxic activities. This technical guide provides a solid foundation for its synthesis and biological evaluation, paving the way for future research into its therapeutic applications.
References
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Discovery Research Portal - University of Dundee.
[12] One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed.
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
[2] 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | CAS 1562-12-5. (n.d.). Santa Cruz Biotechnology.
[1] 1-amino-4,6-dimethyl-2-oxopyridine-3-carboxamide | 98594-44-6. (n.d.). ECHEMI.
[6] Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). Taylor & Francis Online.
[3] Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. (n.d.). ResearchGate.
[13] 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. (2022). Frontiers.
[14] Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). Semantic Scholar.
[15] Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (n.d.). PMC - NIH.
[16] Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (n.d.). PMC - NIH.
[17] Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (2024). Digital Scholarship@UNLV - University of Nevada, Las Vegas.
1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. (2022). PMC - NIH.
[5] Acid Catalyzed Nitrile Hydrolysis. (2021). YouTube.
[18] Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2025). MDPI.
[19] The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). MDPI.
[7] Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). Taylor & Francis Online.
[20] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH.
[9] Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). Semantic Scholar.
[10] Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). Semantic Scholar.
The Dihydropyridine Core: A Technical Guide to its Physicochemical Properties for Drug Development
Introduction: The Privileged Scaffold in Modern Therapeutics The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its remarkable ability to serve a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold in Modern Therapeutics
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its remarkable ability to serve as a versatile framework for drugs targeting a range of biological entities.[1] First synthesized by Arthur Hantzsch in 1881, this heterocyclic motif is most famously recognized for its profound impact on the management of cardiovascular diseases.[2][3] Dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine, have become indispensable as L-type calcium channel blockers, effectively treating hypertension and angina.[2][4] Their mechanism of action, which involves the modulation of calcium ion influx into vascular smooth muscle cells, leads to vasodilation and a subsequent reduction in blood pressure.[5]
Beyond their cardiovascular applications, the DHP core has been the subject of extensive research, revealing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][6] This therapeutic diversity underscores the importance of a deep and nuanced understanding of the fundamental physical and chemical properties of dihydropyridine compounds. For researchers, scientists, and drug development professionals, a thorough grasp of these characteristics is paramount for the rational design of novel therapeutics, the optimization of drug delivery systems, and ensuring the stability and efficacy of pharmaceutical formulations.
This guide provides an in-depth exploration of the core physicochemical properties of dihydropyridines. We will delve into the structural nuances that govern their solubility, stability, and reactivity, supported by field-proven experimental protocols and mechanistic insights. The aim is to equip the reader with the foundational knowledge and practical methodologies necessary to confidently navigate the challenges and opportunities presented by this remarkable class of compounds.
I. Structural Foundation and Stereochemistry
The fundamental structure of 1,4-dihydropyridine is a six-membered heterocyclic ring containing a nitrogen atom, with two double bonds positioned in a way that results in a non-aromatic, boat-like conformation.[7] This non-planar structure is a critical determinant of its biological activity. The substituents at various positions on the ring, particularly at the C2, C3, C4, C5, and C6 positions, profoundly influence the compound's physicochemical properties and pharmacological profile.
A key stereochemical feature arises when the substituents at the C3 and C5 positions are different, rendering the C4 carbon a chiral center. This chirality is of significant pharmacological importance, as enantiomers of the same dihydropyridine derivative can exhibit vastly different, and sometimes opposing, biological activities. For instance, the (S)-enantiomer of amlodipine is a more potent calcium channel blocker than its (R)-enantiomer. This stereoselectivity highlights the necessity of precise stereochemical control during synthesis and thorough characterization of the final compound.
II. Core Physical Properties and Their Characterization
The physical properties of dihydropyridine compounds are critical determinants of their behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). Understanding and accurately measuring these properties are fundamental to the drug development process.
A. Solubility and Lipophilicity
A significant challenge in the formulation of many dihydropyridine-based drugs is their characteristically poor water solubility.[8] This low aqueous solubility can lead to variable oral absorption and consequently, poor bioavailability. The lipophilic nature of many DHPs, while beneficial for membrane permeation, contributes to this issue. The octanol-water partition coefficient (LogP) is a key descriptor of this lipophilicity.
Table 1: Physicochemical Properties of Selected Dihydropyridine Calcium Channel Blockers
Note: Values are approximate and can vary depending on the experimental conditions and data source.
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Step-by-Step Methodology:
Preparation: Add an excess amount of the dihydropyridine compound to a vial containing a known volume of the desired aqueous medium (e.g., distilled water, phosphate-buffered saline pH 7.4). The excess solid should be visually apparent.
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid. The supernatant may need to be filtered through a syringe filter (e.g., 0.22 µm) to remove any fine particles. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of the dihydropyridine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
Calculation: Calculate the original solubility in the aqueous medium by accounting for the dilution factor.
Causality Behind Experimental Choices:
Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.
Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium between the solid and dissolved states.
Filtration/Centrifugation: Prevents undissolved particles from being included in the analysis, which would lead to an overestimation of solubility.
B. Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and plays a crucial role in its solubility, absorption, and interaction with biological targets. For dihydropyridines, the nitrogen atom in the ring can be protonated, and some derivatives contain ionizable functional groups in their side chains. For example, amlodipine is a weak base with a pKa of 8.6.[9] This means that at physiological pH (~7.4), a significant portion of amlodipine molecules will be in their ionized form, which can affect their ability to cross cell membranes.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh a known amount of the dihydropyridine compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, ethanol) if the compound has low water solubility. A typical concentration is around 1 mM.[10]
Initial pH Adjustment: For a basic dihydropyridine, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a standardized solution of a strong acid (e.g., 0.1 M HCl).[10]
Titration: Place the solution in a thermostated vessel with constant stirring. Immerse a calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[10]
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Causality Behind Experimental Choices:
Use of a Co-solvent: Necessary for poorly water-soluble compounds to ensure they remain in solution throughout the titration.
Standardized Titrants: Ensures accurate determination of the amount of acid or base added.
Constant Stirring and Temperature: Maintains homogeneity and ensures that the measured pH is representative of the bulk solution. Temperature control is important as pKa values are temperature-dependent.
Inert Atmosphere: Purging the solution with an inert gas like nitrogen can be beneficial to prevent interference from dissolved carbon dioxide, which can react with the basic titrant.[10]
C. Crystal Structure and Polymorphism
The solid-state properties of dihydropyridines, including their crystal structure and the potential for polymorphism, have significant implications for their stability, dissolution rate, and bioavailability. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. The discovery and characterization of polymorphs are critical aspects of pharmaceutical development.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which can help in understanding the stability of different crystal forms.
High-throughput crystallization techniques can be employed to rapidly screen for different polymorphs and solvates of dihydropyridine active pharmaceutical ingredients.[4]
III. Chemical Properties and Reactivity
The chemical properties of dihydropyridines dictate their synthesis, stability, and metabolic fate. A thorough understanding of their reactivity is essential for designing stable drug formulations and predicting potential degradation pathways.
A. Synthesis of the Dihydropyridine Core: The Hantzsch Reaction
The most common and versatile method for synthesizing 1,4-dihydropyridines is the Hantzsch synthesis, a multi-component reaction first reported in 1881.[2][3] This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia or ammonium acetate.[2][4][11]
Mechanism of the Hantzsch Dihydropyridine Synthesis:
The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product and an enamine. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
This protocol describes the synthesis of a generic 1,4-dihydropyridine derivative.
Materials:
Aromatic aldehyde (1 equivalent)
Ethyl acetoacetate (2 equivalents)
Concentrated ammonium hydroxide (as the nitrogen source)
Ethanol (as the solvent)
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, and ethanol.[8]
Addition of Nitrogen Source: Slowly add the concentrated ammonium hydroxide to the mixture.
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 3-5 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.[8]
Purification: Collect the solid product by vacuum filtration and wash it with cold 60% aqueous ethanol to remove any unreacted starting materials.[8]
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
Characterization: Confirm the structure and purity of the synthesized dihydropyridine using spectroscopic methods (NMR, IR, Mass Spectrometry) and by determining its melting point.[8]
Causality Behind Experimental Choices:
Multi-component, One-Pot Reaction: This approach is highly efficient as it combines several synthetic steps into a single operation, saving time and resources.[1]
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Recrystallization: This is a crucial step for obtaining a highly pure product, which is essential for accurate biological testing and formulation development.
B. Reactivity and Stability: Oxidation and Degradation
A dominant chemical feature of the 1,4-dihydropyridine ring is its susceptibility to oxidation, which leads to the formation of the corresponding aromatic pyridine derivative.[9] This oxidation process results in a complete loss of the compound's calcium channel blocking activity. The driving force for this reaction is the formation of a stable aromatic ring.
Diagram: Oxidation of 1,4-Dihydropyridine
Caption: Oxidation of the 1,4-dihydropyridine ring to its inactive pyridine analog.
This inherent reactivity makes dihydropyridines susceptible to degradation under various conditions, particularly exposure to light (photodegradation) and oxidative stress. The mechanism of oxidation can be initiated by proton transfer from the N1-position of the dihydropyridine ring.[12]
To assess the intrinsic stability of a dihydropyridine compound and to identify potential degradation products, forced degradation studies are conducted. These studies are a regulatory requirement (ICH guidelines Q1A(R2)) and are crucial for developing stable formulations and analytical methods.[2][13][14]
Principle: The drug substance is subjected to stress conditions that are more severe than those used for accelerated stability testing. The goal is to achieve a target degradation of 5-20%.[2]
Stress Conditions:
Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
Thermal Stress: The solid compound is exposed to high temperatures (e.g., 70-90 °C), both in dry conditions and with elevated humidity.[15]
Photostability: The compound is exposed to a controlled source of UV and visible light.
Sample Preparation: Prepare solutions of the dihydropyridine in the respective stress media (acid, base, water, oxidizing agent). For thermal and photostability testing, use the solid drug substance.
Stress Application: Expose the samples to the defined stress conditions for a specified duration. The duration may need to be optimized to achieve the target 5-20% degradation.
Sample Quenching: After the exposure period, stop the degradation process. For hydrolytic studies, this may involve neutralization.
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC. This method must be able to separate the intact drug from all degradation products.
Peak Purity and Identification: Assess the purity of the parent drug peak and the degradation product peaks. If significant degradation products are formed, they may need to be isolated and structurally characterized (e.g., using LC-MS/MS and NMR).
Causality Behind Experimental Choices:
Multiple Stress Conditions: Mimics the potential environmental factors a drug product might encounter during its shelf life and helps to elucidate different degradation pathways.
Targeted Degradation Level (5-20%): This range is sufficient to generate and detect degradation products without completely degrading the parent compound, which would make it difficult to establish the degradation pathway.[2]
Stability-Indicating Method: This is critical to ensure that the analytical method can accurately quantify the decrease in the active ingredient and the formation of degradation products without interference.
IV. Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for the structural elucidation and quantitative analysis of dihydropyridine compounds.
A. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique used for the quantitative analysis of dihydropyridines and for monitoring their stability. The dihydropyridine ring system contains conjugated double bonds, which give rise to characteristic UV absorbance maxima.
Solvent Selection: Choose a solvent in which the dihydropyridine is soluble and that is transparent in the UV region of interest.
Preparation of Standard Solutions: Prepare a series of standard solutions of the dihydropyridine of known concentrations.
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution across the UV-Vis range (e.g., 200-400 nm) to determine the λmax, the wavelength at which the compound absorbs the most light.
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (Beer-Lambert Law).
Sample Analysis: Prepare a solution of the unknown sample, ensuring its concentration falls within the range of the calibration curve. Measure its absorbance at the λmax.
Concentration Determination: Determine the concentration of the unknown sample from the calibration curve.
B. Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a dihydropyridine will show characteristic absorption bands for the N-H group, C=O of the ester groups, and C=C bonds of the ring.
Typical IR Absorptions for 1,4-Dihydropyridines:
N-H stretch: ~3300-3400 cm⁻¹
C-H stretch (aromatic and aliphatic): ~2900-3100 cm⁻¹
C=O stretch (ester): ~1650-1700 cm⁻¹
C=C stretch: ~1600-1650 cm⁻¹
Sample Preparation: Mix a small amount of the solid dihydropyridine sample with dry potassium bromide (KBr) powder in a mortar and pestle.
Pellet Formation: Place the mixture in a pellet press and apply high pressure to form a thin, transparent KBr pellet.
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the dihydropyridine molecule.
Characteristic ¹H NMR Signals:
N-H proton: A broad singlet, typically downfield.
C4-H proton: A singlet, its chemical shift is influenced by the substituent at C4.
Methyl groups (at C2 and C6): Singlets.
Ester groups: Signals corresponding to the alkyl chains.
V. Mechanism of Action: Dihydropyridines as Calcium Channel Blockers
The primary therapeutic effect of most clinically used dihydropyridines is their ability to block L-type voltage-gated calcium channels.[16][17] These channels are crucial for the regulation of calcium influx into smooth muscle cells of blood vessels and cardiac myocytes.
Mechanism:
Binding: Dihydropyridines bind to a specific receptor site on the α1 subunit of the L-type calcium channel.[16]
Conformational Change: This binding induces a conformational change in the channel, stabilizing it in a closed or inactivated state.
Inhibition of Calcium Influx: The conformational change prevents the channel from opening in response to membrane depolarization, thereby blocking the influx of extracellular calcium ions into the cell.[5]
Physiological Effect: In vascular smooth muscle, the reduced intracellular calcium concentration leads to relaxation and vasodilation, resulting in decreased peripheral resistance and lower blood pressure.[5]
Diagram: Mechanism of Dihydropyridine Calcium Channel Blockade
The 1,4-dihydropyridine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its privileged structural nature, combined with a well-understood mechanism of action for its cardiovascular applications, provides a solid foundation for future innovation. A comprehensive understanding of the physical and chemical properties discussed in this guide is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of a promising dihydropyridine compound from the laboratory to the clinic.
The challenges of poor solubility and potential instability remain key hurdles in the formulation of new DHP-based drugs. However, by applying the rigorous experimental methodologies outlined herein for the characterization of solubility, pKa, and stability, drug development professionals can make informed decisions to overcome these obstacles. Techniques such as the formation of more soluble salts, the exploration of different polymorphs, and the development of advanced drug delivery systems are all reliant on a solid foundation of physicochemical data.
Future research in this area will likely focus on expanding the therapeutic applications of the dihydropyridine core beyond cardiovascular disease. The diverse biological activities already reported for this scaffold suggest a vast and underexplored chemical space. As new derivatives are synthesized, the principles and protocols detailed in this guide will be essential for their thorough characterization, ensuring that their full therapeutic potential can be realized in a safe, effective, and stable manner.
References
Calculated Physicochemical Properties of Dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Parthiban, A., & Makam, P. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29473–29505. [Link]
Kass, R. S., & Arena, J. P. (1989). Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor. The Journal of general physiology, 93(6), 1109–1127. [Link]
Zhao, Y., et al. (2019). Cryo-EM Structures of Human Cav1.1 Channel with Dihydropyridine Modulators. bioRxiv. [Link]
Patel, A., et al. (2015). FTIR SPECTROSCOPIC METHOD FOR QUANTITATIVE ANALYSIS OF CILNIDIPINE IN TABLET DOSAGE FORM. International Journal of Pharma Sciences and Research, 6(7), 1032-1038. [Link]
Khan, M. A., et al. (2020). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Molecules, 25(15), 3453. [Link]
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]
Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023, November 5). ResolveMass. [Link]
Hantzsch pyridine synthesis. (2023, December 29). In Wikipedia. [Link]
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018, July 13). National Center for Biotechnology Information. [Link]
NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Solubility data and solubility parameters of barnidipine in different pure solvents. (2023, September 20). SciELO España. [Link]
Taylor, D. A., & Jacoby, R. (2023, February 22). Calcium Channel Blockers. In StatPearls. StatPearls Publishing. [Link]
ICH Q1 Guideline on stability testing of drug substances and drug products. (2023, April 11). European Medicines Agency. [Link]
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, August 6). ResearchGate. [Link]
Shayan, E., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(16), 4948. [Link]
Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. (2018, June 13). National Center for Biotechnology Information. [Link]
Grilc, M., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(19), 5947. [Link]
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2010, January 20). National Center for Biotechnology Information. [Link]
Recent advances in Hantzsch 1,4-dihydropyridines. (2004). Arkivoc, 2004(3), 11-29. [Link]
Krauze, A., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(23), 5636. [Link]
Solubility data and solubility parameters of barnidipine in different pure solvents. (2023, September 20). SciELO. [Link]
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021, June 22). RxList. [Link]
Avendaño, C., & Menéndez, J. C. (2015). Development of Methods for the Determination of pKa Values. Medicinal chemistry of anticancer drugs, 111-134. [Link]
THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006). Acta Poloniae Pharmaceutica, 63(3), 181-187. [Link]
Guengerich, F. P., & Brian, W. R. (1991). Oxidation of dihydropyridine calcium channel blockers and analogs by human liver cytochrome P-450 IIIA4. Journal of medicinal chemistry, 34(6), 1838–1844. [Link]
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2022, April 20). National Center for Biotechnology Information. [Link]
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2023, August 29). Journal of Chemical Education. [Link]
(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department - Community College of Baltimore County. [Link]
Ortiz-Acevedo, A., et al. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of pharmaceutical and biomedical analysis, 35(2), 293–301. [Link]
Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. (2024, October 23). National Center for Biotechnology Information. [Link]
Major pharmacokinetic properties of the orally administered dihydropyridine calcium channel blockers. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Ftir Spectroscopic Method for Quantitative Analysis of Cilnidipine in Tablet Dosage Form. (2016). Semantic Scholar. [Link]
Prediction of solubility of some dihydropyridine derivative drugs in supercritical fluid carbon dioxide by RBFNN. (2022, September 19). ResearchGate. [Link]
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). Royal Society Publishing. [Link]
Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023, November 14). MDPI. [Link]
Application Note & Protocols: Evaluating Selective MMP-13 Inhibitors for Osteoarthritis Research
A Senior Application Scientist's Guide to the Characterization of Potent and Selective Matrix Metalloproteinase-13 (MMP-13) Inhibitors. Foreword: This document provides a comprehensive guide for the evaluation of selecti...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Characterization of Potent and Selective Matrix Metalloproteinase-13 (MMP-13) Inhibitors.
Foreword: This document provides a comprehensive guide for the evaluation of selective inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the pathogenesis of osteoarthritis (OA). The user initially requested information on "1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide." However, as this specific molecule is not extensively characterized in publicly available scientific literature as an MMP-13 inhibitor, this guide will instead focus on a well-documented, selective MMP-13 inhibitor, CL-82198 [], to illustrate the core principles, experimental workflows, and data interpretation necessary for advancing research in this field. The methodologies described herein are broadly applicable to other novel selective MMP-13 inhibitors.
Introduction: The Critical Role of MMP-13 in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive destruction of articular cartilage.[2] Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a primary mediator of this degradation.[2][3] Unlike other MMPs, MMP-13 exhibits a potent and specific ability to cleave type II collagen, the main structural protein in cartilage.[2][4] In healthy cartilage, MMP-13 expression is minimal, but in OA-affected joints, its levels are dramatically upregulated, leading to an imbalance between matrix synthesis and degradation.[3][5] This makes MMP-13 a prime therapeutic target for the development of disease-modifying OA drugs.[2][6]
Early MMP inhibitors often failed in clinical trials due to a lack of specificity, which resulted from targeting the conserved zinc ion in the active site of all MMPs.[][5] This led to off-target effects and musculoskeletal toxicity.[5] Modern drug discovery efforts focus on highly selective inhibitors that bind to unique structural features of the MMP-13 active site, offering the potential for improved efficacy and safety.[7] This guide provides the experimental framework to validate the potency and selectivity of such compounds.
Mechanism of Action & Upstream Signaling
Selective MMP-13 inhibitors, such as the pyrimidine dicarboxamides and compounds like CL-82198, achieve their specificity by exploiting unique features of the MMP-13 active site, particularly the large S1' specificity loop.[2][7] Unlike broad-spectrum inhibitors, these advanced compounds often do not chelate the catalytic zinc ion. Instead, they bind to the S1' pocket and may extend into an adjacent, MMP-13-unique side pocket, thereby blocking substrate access without interacting with the conserved zinc motif.[6][7]
The expression of the MMP13 gene is tightly regulated by a complex network of signaling pathways, primarily driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are abundant in the OA joint.[8] These cytokines activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, which converge on the MMP13 promoter to drive its transcription.[2][8][9] Understanding this pathway is crucial for designing relevant cell-based assays to test inhibitor efficacy.
Caption: Signaling pathway for cytokine-induced MMP-13 expression and cartilage degradation.
Quantitative Data Summary: CL-82198 Profile
The following table summarizes representative data for a selective MMP-13 inhibitor. This data is essential for establishing its potency and selectivity profile before proceeding with more complex cellular and functional assays.
Parameter
Target
Assay Type
Value
Reference
Potency
MMP-13
Enzymatic Assay
IC₅₀ ≈ 50-100 nM
[]
Selectivity
MMP-1 (Collagenase-1)
Enzymatic Assay
>100-fold vs MMP-13
[]
Selectivity
MMP-9 (Gelatinase B)
Enzymatic Assay
>100-fold vs MMP-13
[]
Mechanism
MMP-13
Mechanistic Study
Binds to active site
[]
Experimental Protocols
The following protocols provide a tiered approach to inhibitor characterization, moving from direct enzyme inhibition to a more physiologically relevant cell-based model.
Protocol 1: In Vitro Fluorogenic Enzymatic Assay
This assay directly measures the ability of a test compound to inhibit the catalytic activity of recombinant human MMP-13. It is a rapid and reliable method for determining inhibitor potency (IC₅₀).
Principle: A fluorogenic peptide substrate is cleaved by active MMP-13, releasing a quenched fluorophore and causing a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.[8][10]
Caption: Workflow for the MMP-13 fluorogenic inhibitor screening assay.
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[8][11]
96-well black, flat-bottom microplates
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
Create a serial dilution series (e.g., 10-point, 1:3) of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
Dilute the recombinant MMP-13 enzyme to its optimal working concentration in ice-cold Assay Buffer.
Assay Setup (in triplicate):
Test Wells: Add 50 µL of each inhibitor dilution to the wells.
Positive Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
Negative Control (Background): Add 100 µL of Assay Buffer.
Enzyme Addition: Add 50 µL of diluted MMP-13 enzyme to all wells except the Negative Control.
Pre-incubation: Incubate the plate at room temperature for 5-60 minutes.[10] This allows the inhibitor to bind to the enzyme before the substrate is introduced. The optimal time should be determined empirically.
Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to all wells.[10]
Incubation: Incubate at room temperature (or 37°C) for 30-60 minutes, protected from light.[10][11] Monitor the reaction kinetically or use an endpoint reading. The reaction should be stopped within the linear range of the positive control.
Fluorescence Measurement: Read the plate on a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[11]
Data Analysis:
Subtract the average fluorescence of the Negative Control (background) from all other readings.
Calculate the Percent Inhibition for each inhibitor concentration:
% Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl)) * 100
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (four-parameter variable slope) to determine the IC₅₀ value.
This protocol assesses the ability of an inhibitor to reduce the amount of MMP-13 produced and secreted by cells, providing a more biologically relevant measure of efficacy. Human chondrocytes or synovial fibroblasts are suitable cell models.
Principle: Cells are stimulated with IL-1β to mimic an inflammatory environment and induce MMP-13 expression.[8] The cells are then treated with the test inhibitor. The amount of MMP-13 secreted into the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
Caption: Workflow for cell-based evaluation of MMP-13 inhibitors.
Materials:
Human chondrocyte cell line (e.g., TC28a2) or primary human articular chondrocytes
Cell culture medium, FBS, and antibiotics
Recombinant Human IL-1β
Test Inhibitor (e.g., CL-82198)
Human MMP-13 ELISA Kit
Microplate reader capable of absorbance measurement at 450 nm
Procedure:
Cell Culture: Seed chondrocytes in a 24-well plate and allow them to adhere overnight.
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to reduce basal signaling.
Stimulation and Treatment:
Prepare dilutions of the test inhibitor in the low-serum medium.
Prepare a solution of IL-1β (e.g., 10 ng/mL final concentration) in the low-serum medium.
Aspirate the starvation medium and add the inhibitor dilutions to the respective wells.
Add the IL-1β solution to all wells except the unstimulated (negative) control.
Controls: Include wells for: Unstimulated cells (vehicle only), Stimulated cells (IL-1β + vehicle), and multiple inhibitor concentrations.
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge to remove cell debris. Store at -80°C until analysis.
MMP-13 Quantification (ELISA):
Perform the Human MMP-13 ELISA on the collected supernatants according to the manufacturer's protocol.[8]
Briefly, this involves adding standards and samples to a plate pre-coated with an MMP-13 capture antibody, followed by incubation, washing, addition of a detection antibody, addition of a substrate (e.g., TMB), and stopping the reaction.[8]
Absorbance Measurement: Read the absorbance at 450 nm.[8]
Data Analysis:
Generate a standard curve by plotting the absorbance versus the concentration of the MMP-13 standards.
Use the standard curve to calculate the concentration of MMP-13 in each sample.
Calculate the percent reduction in MMP-13 secretion for each inhibitor concentration relative to the stimulated control.
Trustworthiness & Self-Validating Systems
To ensure the integrity and reproducibility of these findings, every experiment must be a self-validating system.
Enzymatic Assay Controls:
Positive Control (No Inhibitor): Defines the 100% activity level and ensures the enzyme and substrate are active.
Negative Control (No Enzyme): Measures background fluorescence from the substrate and buffer, which must be subtracted from all readings.
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the inhibitor does not affect enzyme activity.
Cell-Based Assay Controls:
Unstimulated Control: Establishes the basal level of MMP-13 secretion.
Stimulated Control (IL-1β + Vehicle): Confirms that the cytokine stimulation successfully induces MMP-13 expression and defines the maximum response (0% inhibition).
Cytotoxicity Assay (e.g., MTT): Must be run in parallel to confirm that the observed reduction in MMP-13 is due to specific inhibition and not simply cell death caused by the compound.[11]
By rigorously applying these controls and methodologies, researchers can confidently characterize novel MMP-13 inhibitors and build a strong foundation for their advancement as potential therapeutics for osteoarthritis.
References
Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI.[Link]
High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. PubMed Central.[Link]
Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway. PubMed Central, NIH.[Link]
Structural basis for the highly selective inhibition of MMP-13. PubMed.[Link]
Overexpression of MMP13 in Human Osteoarthritic Cartilage Is Associated With the SMAD-independent TGF-β Signalling Pathway. PubMed.[Link]
MMP-13 in Osteoarthritis Treatment. Encyclopedia.pub.[Link]
Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro. MDPI.[Link]
Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis. Frontiers.[Link]
Application Notes and Protocols for Antifungal Assays Using 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Pyridine Carboxamide Derivative for Antifungal Research The rising incidence of inva...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Pyridine Carboxamide Derivative for Antifungal Research
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Pyridine carboxamide derivatives have emerged as a promising class of compounds with potent antifungal activity. This document provides detailed application notes and protocols for the in vitro evaluation of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide , a novel compound within this class, for its potential as an antifungal agent.
While specific data on this particular molecule is still emerging, the structural similarity to other pyridine carboxamides suggests a likely mechanism of action involving the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2][3] Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to cell death. This guide will provide researchers with the necessary framework to rigorously assess the antifungal properties of this compound and explore its mechanism of action.
Proposed Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of many carboxamide derivatives is attributed to their ability to inhibit succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[1][4][5] This enzyme plays a crucial role in both the TCA cycle, where it oxidizes succinate to fumarate, and in the respiratory chain, where it transfers electrons to the ubiquinone pool.
By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is hypothesized to block the electron flow, thereby inhibiting ATP production and leading to the accumulation of succinate. This disruption of cellular respiration is a potent and effective mechanism for inhibiting fungal growth. Molecular docking studies on similar pyridine carboxamide derivatives have shown interactions with key amino acid residues in the SDH active site, supporting this proposed mechanism.[1][2]
Figure 1: Proposed mechanism of action of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for evaluating the in vitro antifungal activity of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
Preparation of Fungal Inoculum
Accurate and standardized inoculum preparation is critical for reproducible antifungal susceptibility testing.
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium[3][6][7]
Sterile 0.85% saline
Sterile disposable inoculation loops
Spectrophotometer
Sterile test tubes
Vortex mixer
Procedure:
Streak the fungal strains onto SDA plates and incubate at the optimal temperature and duration for each species (e.g., 24-48 hours at 35°C for Candida spp.).
Following incubation, harvest the fungal colonies by gently scraping the surface with a sterile, wetted inoculation loop.
Suspend the colonies in sterile 0.85% saline.
Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.
Allow the larger particles to settle for 3-5 minutes.
Transfer the upper homogenous suspension to a new sterile tube.
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or by using a spectrophotometer to achieve a transmittance of 50-52% at 530 nm. This suspension will contain approximately 1-5 x 10⁶ CFU/mL for yeast.
Further dilute the adjusted inoculum in the appropriate test medium to achieve the final desired concentration for the assay (typically 0.5-2.5 x 10³ CFU/mL for broth microdilution).
Figure 2: Workflow for the preparation of a standardized fungal inoculum.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Dimethyl sulfoxide (DMSO) for stock solution preparation
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Sterile 96-well microtiter plates
Multichannel pipette
Prepared fungal inoculum
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
Incubator
Procedure:
Stock Solution Preparation: Prepare a stock solution of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide in DMSO at a concentration of 10 mg/mL.
Serial Dilutions: Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 100 µL of the diluted compound.
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
Controls:
Growth Control: A well containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum.
Sterility Control: A well containing 200 µL of RPMI-1640 medium only.
Positive Control: A row of wells with serial dilutions of a known antifungal agent.
Incubation: Incubate the plates at 35°C for 24-48 hours.
Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at 492 nm with a microplate reader.
Data Presentation
The results of the MIC assay should be presented in a clear and concise table.
Fungal Strain
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide MIC (µg/mL)
Positive Control MIC (µg/mL)
Candida albicans ATCC 90028
[Insert Value]
[Insert Value]
Candida glabrata ATCC 90030
[Insert Value]
[Insert Value]
Cryptococcus neoformans ATCC 90112
[Insert Value]
[Insert Value]
Aspergillus fumigatus ATCC 204305
[Insert Value]
[Insert Value]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness and validity of the experimental results, the following points are crucial:
Adherence to Standards: All protocols should be performed in strict accordance with CLSI guidelines (e.g., M27 for yeasts and M38 for filamentous fungi).
Quality Control: Include reference strains with known MIC values for the control antifungal in each assay to validate the test system.
Reproducibility: Each experiment should be performed in triplicate and on at least three separate occasions to ensure the reproducibility of the results.
Data Integrity: Maintain detailed records of all experimental parameters, including media lot numbers, incubation times, and instrument calibrations.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro evaluation of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide as a potential antifungal agent. Based on its structural class, the compound is hypothesized to act as a succinate dehydrogenase inhibitor. The successful determination of its MIC against a panel of pathogenic fungi will be the first step in validating its potential.
Further studies should focus on:
Elucidating the precise mechanism of action through enzymatic assays with purified fungal SDH.
Investigating the compound's activity against a broader range of clinical isolates, including resistant strains.
Evaluating its in vivo efficacy and toxicity in animal models of fungal infections.
These continued research efforts will be essential in determining the therapeutic potential of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide in the fight against fungal diseases.
References
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [URL: https://www.jstage.jst.go.jp/article/jpestics/45/2/45_121/_article]
Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/31027576/]
Synthesis, Anti-Fungal Potency and In silico Studies of Novel Steroidal 1,4-Dihydropyridines. Helvetica Chimica Acta. [URL: https://pubmed.ncbi.nlm.nih.gov/37132478/]
Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/6948]
Sabouraud Agar for Fungal Growth Protocols. American Society for Microbiology. [URL: https://asm.org/protocols/sabouraud-agar-for-fungal-growth-protocols]
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [URL: https://www.jstage.jst.go.jp/article/jpestics/45/2/45_121/_article/-char/ja/]
Antimicrobial Screening of 1,4-Dihydropyridine Derivatives. ResearchGate. [URL: https://www.researchgate.
In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Brazilian Journal of Microbiology. [URL: https://www.scielo.br/j/bjm/a/wQwsc9T6kY4QxY4Hh4Q8Q4x/?lang=en]
Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Amino Acids. [URL: https://link.springer.com/article/10.1007/s00726-021-03007-6]
Evolution of bacterial and fungal growth media. Bioinformation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4733215/]
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085836]
Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Medicinal Chemistry Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445217/]
Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35107954/]
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. [URL: https://www.mdpi.com/1420-3049/28/3/1109]
In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. Journal of Fungi. [URL: https://www.mdpi.com/2309-608X/7/1/4]
Succinate dehydrogenase loss suppresses pyrimidine biosynthesis via succinate-mediated inhibition of aspartate transcarbamylase. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.05.11.540417v1]
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409545/]
Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/9/2689]
Antifungal Activity of a Library of Aminothioxanthones. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408821/]
In vitro and in vivo activity of 1,2,3,4,6-O-pentagalloyl-glucose against Candida albicans. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1287903/full]
Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.7b02927]
In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. ResearchGate. [URL: https://www.researchgate.
Types of culture media for fungi. RTEX. [URL: https://microbeonline.com/types-of-culture-media-for-fungi/]
Application Note: A Protocol for the X-ray Crystallographic Analysis of Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: Illuminating the Molecular Architecture of Dihydropyridines Dihydropyridines (DHPs) are a class of organic compounds of significant interest i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating the Molecular Architecture of Dihydropyridines
Dihydropyridines (DHPs) are a class of organic compounds of significant interest in medicinal chemistry and drug development, most notably as L-type calcium channel blockers for the treatment of hypertension.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their pharmacological activity and ultimately their efficacy as therapeutic agents. X-ray crystallography stands as the definitive method for elucidating this atomic-level structure, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[2][3] This application note provides a comprehensive, experience-driven protocol for the single-crystal X-ray diffraction analysis of dihydropyridine derivatives, from crystallization to structure refinement and validation.
The Crystallization Challenge: From Solute to Single Crystal
The most significant bottleneck in any crystallographic study is obtaining high-quality single crystals suitable for diffraction experiments.[4] For dihydropyridine derivatives, success hinges on a systematic exploration of crystallization conditions, as their solid-state forms can be influenced by subtle variations in their molecular structure and the crystallization environment.[5] A suitable crystal for single-crystal X-ray diffraction should ideally be 0.1-0.3 mm in at least two dimensions, with well-defined faces and no visible cracks or defects.[2]
Core Principle: Achieving Supersaturation
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. The goal is to guide the molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. The key is to approach supersaturation slowly and methodically.
Recommended Crystallization Techniques for Dihydropyridine Derivatives
Two primary techniques have proven effective for growing single crystals of dihydropyridine derivatives: slow evaporation and vapor diffusion.
1. Slow Evaporation:
This is often the simplest and most successful method for small organic molecules.[6] It relies on the gradual removal of solvent to increase the concentration of the solute to the point of supersaturation and subsequent crystal growth.[7]
Protocol: Slow Evaporation
Solvent Selection: Choose a solvent or solvent system in which the dihydropyridine derivative has moderate solubility. Highly volatile solvents like dichloromethane or acetone should generally be avoided as they can lead to rapid, uncontrolled crystallization, resulting in poor quality crystals.[8] A good starting point is to test solubility in a range of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene).
Solution Preparation: Prepare a near-saturated solution of the dihydropyridine derivative in the chosen solvent at room temperature. Ensure the compound is fully dissolved; gentle warming may be necessary.[7]
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.[6] For slower evaporation, use fewer or smaller holes.
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Monitor the vial periodically for crystal growth.
2. Vapor Diffusion:
This technique is particularly useful when only small amounts of the compound are available or when dealing with molecules that are difficult to crystallize.[9] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.[7][10]
Protocol: Vapor Diffusion (Hanging Drop Method)
Solvent System Selection: Identify a "good" solvent that readily dissolves the dihydropyridine derivative and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.
Reservoir Preparation: Add the "poor" solvent to the reservoir of a crystallization plate well.
Drop Preparation: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated dihydropyridine solution with an equal volume of the reservoir solution.
Sealing: Invert the coverslip and place it over the reservoir, sealing the well with grease to create an airtight environment.
Equilibration: Over time, the solvent from the drop will evaporate and equilibrate with the reservoir, causing the concentration of the dihydropyridine derivative in the drop to increase, leading to crystallization.[11]
Parameter
Slow Evaporation
Vapor Diffusion
Rationale
Sample Amount
Typically > 5 mg
Can be < 5 mg
Vapor diffusion is more amenable to micro-scale crystallization.
Solvent Choice
Single solvent or co-solvent
Requires a miscible solvent/anti-solvent pair
The mechanism of supersaturation is different for each technique.
Control
Rate of evaporation controlled by vial opening
Rate of diffusion controlled by solvent vapor pressures
Finer control over the rate of supersaturation can be achieved with vapor diffusion.
Common Solvents
Ethanol, Acetonitrile, Ethyl Acetate
Good Solvents: Dichloromethane, Chloroform; Poor Solvents: Hexane, Diethyl Ether
The choice of solvent is critical and must be determined empirically.[8]
The Crystallography Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the next phase involves data collection and analysis to determine the molecular structure.
Experimental workflow for X-ray crystallography.
Step 1: Crystal Mounting and Cryo-Protection
Crystal Selection: Under a stereomicroscope, select a single crystal with well-defined edges and no visible imperfections.
Mounting: Using a cryoloop, carefully scoop up the selected crystal along with a small amount of the mother liquor.
Cryo-cooling: For data collection at low temperatures (typically 100 K), which minimizes radiation damage and improves data quality, the crystal is rapidly cooled in a stream of cold nitrogen gas. Often, a cryoprotectant (e.g., paratone-N oil) is used to prevent the formation of ice crystals from the mother liquor.
Step 2: Data Collection
The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.[12] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector.[13]
Preliminary Screening: A few initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters.
Strategy Calculation: Based on the preliminary data, a data collection strategy is calculated to ensure that a complete and redundant dataset is collected.
Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[14]
Step 3: Data Processing
The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.
Indexing: The diffraction pattern is indexed to determine the unit cell parameters and the crystal system.[15]
Integration: The intensity of each diffraction spot is measured.
Scaling and Merging: The integrated intensities from all the images are scaled and merged to produce a single file of unique reflections with their corresponding intensities and standard uncertainties.
Step 4: Structure Solution and Refinement
This is the computational part of the process where the arrangement of atoms in the crystal is determined.
Structure Solution: The initial positions of the atoms are determined using methods such as "direct methods" or Patterson methods, which are implemented in software packages like SHELXT.
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[16][17] This process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. This is typically performed using software such as SHELXL.
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking bond lengths, angles, and for any unresolved electron density. The final structure is often deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[18][19]
Parameter
Typical Value
Significance
Resolution (Å)
< 1.0 Å
A measure of the level of detail in the electron density map. Lower values are better.
R1 (or R-factor)
< 0.05 (5%)
A measure of the agreement between the calculated and observed structure factor amplitudes.
wR2
< 0.15 (15%)
A weighted R-factor based on the squared structure factor amplitudes.
Goodness-of-Fit (GooF)
~ 1.0
Should be close to 1 for a good refinement.
Completeness (%)
> 99%
The percentage of measured unique reflections.
Redundancy
> 3
The average number of times a unique reflection has been measured.
Case Study Insights: Dihydropyridine Derivatives
Studies on various dihydropyridine derivatives have revealed key structural features that influence their activity. For instance, the orientation of the ester groups and the puckering of the dihydropyridine ring are critical for receptor binding.[20] X-ray crystallography has been instrumental in characterizing these features and in understanding the impact of different substituents on the overall molecular conformation. The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal lattice can also provide insights into the solid-state properties and potential for polymorphism.[21]
Troubleshooting Common Challenges
No Crystals or Poor-Quality Crystals: This is the most common issue. Systematically vary the crystallization conditions: try different solvents, temperatures, and concentrations. High-throughput crystallization screening methods can also be employed to explore a wider range of conditions.[5]
Twinning: This occurs when two or more crystals are intergrown. It can often be identified during data processing. Specialized software and refinement strategies may be required to handle twinned data.
Disorder: Parts of the molecule may be disordered in the crystal, meaning they occupy multiple positions. This can complicate the refinement process and may require the use of restraints or constraints.
Conclusion: The Power of Precision
X-ray crystallography provides an unparalleled level of detail into the molecular architecture of dihydropyridine derivatives. A successful crystallographic study is a combination of meticulous experimental technique and a logical, systematic approach to problem-solving. By following the protocols and understanding the principles outlined in this application note, researchers can confidently pursue the determination of high-quality crystal structures, thereby accelerating the discovery and development of new and improved dihydropyridine-based therapeutics.
References
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.
Zarate, R., et al. (2008).
Asadi, M., et al. (2014). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Medicinal Chemistry Research, 23(9), 4147-4164.
NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography : Data collection and processing [Video]. YouTube.
JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube.
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2161.
EPFL. (n.d.).
Wikipedia. (2024, January 15). X-ray crystallography.
Shashi, R., Prasad, N. L., & Begum, N. S. (2020). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. Journal of Structural Chemistry, 61(6), 938–947.
Rigaku. (n.d.). Crystal structure analysis small molecules.
University of Washington. (n.d.).
Henderson, C., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section C: Structural Chemistry, 79(12), 681-688.
David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
Chemistry LibreTexts. (2023, January 29).
Juhás, P., et al. (2015). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF).
Bergfors, T. (2003). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Medicinal Chemistry, 10(11), 985-994.
PraxiLabs. (2022, November 7).
Gruene, T., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7661-7666.
Vassar. (2007, November 28).
MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
Al-Warhi, T., et al. (2023).
Shankland, K., & David, W. I. F. (2021).
Minor, W., et al. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 377–401.
University of Barcelona. (n.d.).
Bergfors, T. M. (2003). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. Current medicinal chemistry, 10(11), 985–994.
Sieroń, L., et al. (2014). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.
Loll, P. J. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology, 1432, 3–13.
University of California, Los Angeles. (n.d.).
David, W. I. F., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C, Structural Chemistry, 81(Pt 10), 559-569.
Montis, R., & Orru, M. (2021). Photodegradation of 1,4-Dihydropyridine Drugs: A Review. Pharmaceutics, 13(11), 1849.
CCDC. (2023, October 1).
ResearchGate. (2013, March 30).
The Proteo Kitchen. (2022, January 31).
University of Massachusetts. (n.d.).
Keedy, D. A., et al. (2018). An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife, 7, e36307.
Carleton College. (2018, June 15). Single-crystal X-ray Diffraction.
CCDC. (n.d.).
CCDC. (2024, April 24).
Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
CCDC. (n.d.).
ResearchGate. (n.d.). Molecular structure of dihydropyridines.
Technical Support Center: Navigating Solubility Challenges of Pyyridine Carboxamide Compounds in DMSO
From the desk of a Senior Application Scientist, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical strategies to overcome common solubi...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical strategies to overcome common solubility issues encountered with pyridine carboxamide compounds in Dimethyl Sulfoxide (DMSO). We will delve into the underlying physicochemical principles governing these challenges and provide actionable troubleshooting protocols to ensure the success of your experiments.
The Root of the Problem: Why Do Pyridine Carboxamides Exhibit Poor Solubility in DMSO?
While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, the unique structural features of pyridine carboxamides can lead to solubility challenges.[1] The interplay of several factors is often at the root of these issues:
Strong Crystal Lattice Energy: Pyridine carboxamides are often crystalline solids with high melting points.[2] This indicates strong intermolecular forces within the crystal lattice, such as hydrogen bonding between the amide groups and π-stacking of the pyridine rings. For dissolution to occur, the energy released from the interaction between the compound and DMSO molecules must be sufficient to overcome this lattice energy. If the lattice energy is too high, the compound will have poor solubility.
Intermolecular Forces and Solvation: The pyridine nitrogen and the amide group in these compounds can form hydrogen bonds. DMSO is a hydrogen bond acceptor but not a donor. While DMSO can interact favorably with the amide protons, the overall solvation energy may not be sufficient to break the strong intermolecular hydrogen bonds present in the solid state of the compound.
Molecular Self-Aggregation: The planar structure of the pyridine ring and the presence of hydrogen bonding moieties can lead to self-aggregation of pyridine carboxamide molecules in solution, even at concentrations below the saturation point.[3] This aggregation can reduce the amount of free compound in solution and can lead to precipitation over time.
Frequently Asked Questions (FAQs)
Q1: I've added my pyridine carboxamide compound to DMSO, and it's not dissolving, even with vortexing. What should I do first?
A1: Before resorting to more complex methods, ensure your DMSO is of high purity and anhydrous. Water is a known anti-solvent for many organic compounds dissolved in DMSO and can significantly reduce solubility.[4] Even small amounts of absorbed atmospheric moisture can cause precipitation. After confirming the quality of your DMSO, gentle heating and sonication are the recommended next steps.
Q2: Can I heat my pyridine carboxamide compound in DMSO to get it to dissolve? Are there any risks?
A2: Yes, heating is a common and effective method to increase the solubility of many compounds, as the dissolution of pyridine carboxamides in DMSO is often an endothermic process.[5] However, it is crucial to be aware of the potential for compound degradation at elevated temperatures. It is recommended to start with gentle heating (e.g., 40-50°C) and to minimize the heating time. Always check the thermal stability of your specific compound if that information is available.
Q3: Will sonication help dissolve my compound? How does it work?
A3: Sonication is a very effective technique for dissolving stubborn compounds. The high-frequency sound waves create microscopic bubbles in the solvent that rapidly collapse (a process called cavitation). This generates localized energy that breaks up solid aggregates and enhances the interaction between the compound and the solvent.[6]
Q4: My compound initially dissolved in DMSO but then precipitated out of solution. What is happening?
A4: This phenomenon, known as precipitation upon standing, is common for compounds that form supersaturated solutions or that are prone to aggregation.[1] The initial energy input (e.g., from vortexing or brief heating) may have been sufficient to dissolve the compound, but the solution was not thermodynamically stable. Over time, the molecules can organize into a more stable, crystalline form and precipitate. The presence of nucleation sites (like dust particles) can also trigger precipitation.
Q5: Can the pH of the DMSO solution be adjusted to improve solubility?
A5: While DMSO itself is not aqueous, this technique is highly relevant when preparing stock solutions that will be diluted into aqueous buffers for biological assays. The pyridine nitrogen in your compound is basic and can be protonated at acidic pH. The resulting salt form of your compound will likely have significantly higher aqueous solubility. Therefore, preparing your compound in DMSO with a small amount of an appropriate acid, or adding the DMSO stock to an acidic buffer, can be an effective strategy. However, it is important to ensure the pH is compatible with your downstream application.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for common troubleshooting scenarios.
Scenario 1: Compound Fails to Dissolve in Pure DMSO at Room Temperature
If your pyridine carboxamide compound exhibits poor solubility in neat DMSO, a systematic approach involving the application of energy and the use of co-solvents is recommended.
Caption: Decision workflow for dissolving a pyridine carboxamide in DMSO.
Initial Attempt: To your accurately weighed pyridine carboxamide compound in a suitable vial, add the required volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes.
Sonication: If the compound remains insoluble, place the vial in a sonication bath at room temperature for 10-15 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in your vial.
Gentle Heating: If solubility is still an issue, gently warm the solution to 40-50°C using a water bath or heating block with magnetic stirring for 5-10 minutes. Avoid excessive heat to prevent potential degradation.
Final Assessment: After each step, visually inspect the solution for any remaining solid particles. If the solution is clear, you have successfully prepared your stock. If not, proceed to consider the use of co-solvents.
Scenario 2: Persistent Solubility Issues & The Use of Co-solvents
When a pyridine carboxamide compound remains insoluble in DMSO even after applying physical methods, the use of a co-solvent can be a powerful strategy. Co-solvents can improve solubility by altering the overall polarity of the solvent system and by disrupting the intermolecular forces that favor the solid state.[7]
Co-solvent
Starting Ratio (Co-solvent:DMSO)
Rationale & Considerations
N-Methyl-2-pyrrolidone (NMP)
1:4
NMP is a strong, polar aprotic solvent that is often a more effective solubilizing agent than DMSO for certain compounds.[8][9] It is structurally similar to DMSO and is generally well-tolerated in many biological assays.
Water
1:19 (5% v/v)
While counterintuitive, a small percentage of water can sometimes disrupt the crystal lattice and improve solubility for certain compounds. However, for others, it can act as an anti-solvent, so this should be tested cautiously.[4][10]
Ethanol
1:9
The addition of a protic solvent like ethanol can introduce new hydrogen bonding interactions that may favor dissolution.
Polyethylene Glycol 400 (PEG 400)
1:9
PEG 400 is a non-volatile, viscous co-solvent that can enhance the solubility of hydrophobic compounds.[2]
Preparation: Prepare small-scale test solutions. In separate vials, add a small, known amount of your pyridine carboxamide compound.
Co-solvent Addition: To each vial, add a different co-solvent mixture from the table above (e.g., for a 1:4 NMP:DMSO ratio, if you need 1 mL total volume, add 200 µL of NMP and 800 µL of DMSO).
Dissolution Attempt: Vortex each vial vigorously and then follow the steps in Protocol 1 (sonication and gentle heating) as needed.
Observation: Observe which co-solvent system provides the best solubility for your compound. You may need to further optimize the ratio of the most effective co-solvent.
Scenario 3: Preparing a Sample for NMR with Limited Solubility in DMSO-d6
Obtaining a high-quality NMR spectrum for a poorly soluble compound is a common challenge.
Caption: Troubleshooting workflow for NMR sample preparation of poorly soluble compounds.
Initial Preparation: In a small vial, attempt to dissolve your compound in the standard volume of DMSO-d6 (typically 0.6-0.7 mL for a 5 mm tube) by vortexing and gentle heating.[11]
Temperature Variation: If your NMR instrument has variable temperature capabilities, acquiring the spectrum at a slightly elevated temperature (e.g., 40°C) can sometimes improve solubility enough for a good spectrum.
Concentrated Sample: If temperature adjustment is not an option or is ineffective, try preparing a more concentrated sample in a smaller volume of solvent, suitable for a micro NMR tube.
Co-solvent Approach: If the compound is still not sufficiently soluble, you can try adding a small amount of a different deuterated co-solvent. For example, adding a few drops of CDCl3 or MeOD-d4 to your DMSO-d6 solution can sometimes improve solubility.
Alternative Solvents: If all else fails, you may need to consider using a different deuterated solvent altogether, such as pyridine-d5 or DMF-d7, if your compound shows better solubility in their non-deuterated counterparts.
Concluding Remarks
The solubility of pyridine carboxamide compounds in DMSO is a complex issue influenced by a delicate balance of intermolecular forces and crystal packing. A systematic and informed approach to troubleshooting is key to overcoming these challenges. By understanding the underlying principles and employing the strategies outlined in this guide, researchers can confidently prepare solutions of these important compounds for their experiments.
References
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]
MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available at: [Link]
ACS Publications. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. Available at: [Link]
ACS Publications. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]
ResearchGate. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. Available at: [Link]
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. Available at: [Link]
Bulgarian Academy of Sciences. (2008). Theoretical study of structures and stability of hydrogen-bonded systems between pyridine-3-carboxamide (nicotinamide) and DMSO. Available at: [Link]
MDPI. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Available at: [Link]
SAGE Journals. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Available at: [Link]
MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
NIH. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]
NIH. (2016). Evidence of DMSO-Induced Protein Aggregation in Cells. Available at: [Link]
NIH. (2022). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
NIH. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]
NIH. (2022). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Available at: [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
RSC Publishing. (2017). N-Methyl-2-pyrrolidone as an excellent coordinative additive with a wide operating range for fabricating high-quality perovskite films. Available at: [Link]
NIH. (2024). Evaluation of the effect of water on CO2 absorption in AMP and DMSO systems. Available at: [Link]
NIH. (2015). Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). Available at: [Link]
MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available at: [Link]
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
RSC Publishing. (2017). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Available at: [Link]
Veranova. (n.d.). Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. Available at: [Link]
University of Notre Dame. (n.d.). NMR Sample Preparation. Available at: [Link]
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
Science Madness. (2010). removal of pyridine. Available at: [Link]
NIH. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]
Iowa State University. (2013). NMR Sample Preparation. Available at: [Link]
ResearchGate. (2025). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]
Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
PubMed. (2015). Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. Available at: [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
PubMed. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Available at: [Link]
ACS Publications. (2025). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique. Available at: [Link]
ResearchGate. (2023). (PDF) N-Methyl-2-Pyrrolidone Driven Solvent Engineering of Hybrid Perovskite Solar Cells Fabricated Under Air Ambient Conditions. Available at: [Link]
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. Available at: [Link]
NCBI. (n.d.). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. Available at: [Link]
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]
ResearchGate. (2015). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Available at: [Link]
Navigating the Complexities of Multicomponent Pyridine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you wi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenges encountered during the synthesis of substituted pyridines. This resource is built on a foundation of established chemical principles and field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecules.
Introduction: The Challenge of Byproduct Formation
Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules like pyridines from simple starting materials. However, the simultaneous interplay of multiple reactive species can often lead to a variety of undesired side reactions and the formation of difficult-to-separate byproducts. This guide will focus on three widely used named reactions for pyridine synthesis: the Hantzsch Dihydropyridine Synthesis, the Bohlmann-Rahtz Pyridine Synthesis, and the Gattermann-Skita Pyridine Synthesis. We will explore the mechanistic origins of common byproducts and provide actionable protocols to mitigate their formation.
I. The Hantzsch Dihydropyridine Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the desired pyridine.[1]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction yields the 1,4-dihydropyridine intermediate, but the subsequent oxidation to the pyridine is low-yielding and produces multiple byproducts. What's going wrong?
A1: This is a very common issue. The aromatization of the 1,4-DHP ring is a critical step, and improper choice of oxidant or reaction conditions can lead to several byproducts.
Causality:
Incomplete Oxidation: Milder oxidizing agents or insufficient reaction times can result in a mixture of the starting 1,4-DHP and the desired pyridine, complicating purification.
Over-oxidation and Dealkylation: Harsh oxidizing agents, such as potassium permanganate or chromium trioxide, can lead to the formation of N-oxides or even cleavage of alkyl groups at the 4-position of the pyridine ring.[2] For instance, a 4-benzyl-substituted 1,4-DHP can undergo de-benzylation during oxidation.[2]
Side Reactions with the Oxidant: Some oxidizing agents can react with other functional groups in your molecule, leading to a complex mixture of products.
Troubleshooting Protocol: Optimizing the Aromatization Step
Selection of a Milder Oxidizing Agent: Instead of harsh oxidants, consider using milder and more selective reagents. A common and effective choice is a slurry of manganese dioxide (MnO₂) in a non-polar solvent like toluene or dichloromethane. Other options include ferric chloride or simply bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst.
Reaction Monitoring: Closely monitor the progress of the oxidation by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize pyridine formation while minimizing byproduct generation.
Temperature Control: Perform the oxidation at a controlled temperature. While some oxidations proceed at room temperature, others may require gentle heating. Avoid excessively high temperatures, which can promote side reactions.
Purification Strategy: If a mixture of the 1,4-DHP and pyridine is obtained, they can often be separated by column chromatography on silica gel. The more polar 1,4-DHP will typically have a lower Rf value than the corresponding pyridine.
Q2: I'm observing a significant amount of a byproduct that appears to be from the self-condensation of my β-ketoester. How can I prevent this?
A2: Self-condensation of the β-ketoester is a known side reaction in Hantzsch synthesis, especially under basic conditions or at elevated temperatures.
Causality: The β-ketoester can undergo an aldol-type condensation with itself to form dimeric and trimeric byproducts. This is more prevalent with highly enolizable β-ketoesters.
Preventative Measures:
Stepwise Reagent Addition: Instead of a one-pot reaction, consider a stepwise approach. First, react the aldehyde with one equivalent of the β-ketoester under Knoevenagel condensation conditions to form the α,β-unsaturated ketone intermediate. After its formation, add the second equivalent of the β-ketoester and the ammonia source. This can minimize the opportunity for self-condensation.
Catalyst Choice: The choice of catalyst can influence the rates of the desired reaction versus the self-condensation. Acidic catalysts, such as p-toluenesulfonic acid (p-TSA), can sometimes favor the desired reaction pathway.
Temperature Control: Running the reaction at a lower temperature can help to suppress the self-condensation side reaction.
Workflow for Minimizing Byproducts in Hantzsch Synthesis
Caption: Workflow for optimizing Hantzsch pyridine synthesis to minimize byproducts.
II. The Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a substituted pyridine.[3] A significant advantage of this method is that it directly produces the aromatic pyridine without the need for a separate oxidation step.
Frequently Asked Questions (FAQs)
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition of my product. How can I promote cyclization under milder conditions?
A1: The high temperature required for the final cyclodehydration is a common drawback of the classical Bohlmann-Rahtz procedure.[3] This is often necessary to overcome the energy barrier for the required E/Z isomerization of the aminodiene intermediate before cyclization can occur.[3]
Causality: The initial Michael addition of the enamine to the ethynyl ketone typically forms a thermodynamically stable (2Z,4E)-aminodiene intermediate. For cyclization to occur, this intermediate must first isomerize to the less stable (2E,4E) or (2Z,4Z) isomer. This isomerization has a high activation energy, thus requiring elevated temperatures.
A significant improvement to the Bohlmann-Rahtz synthesis is the use of an acid catalyst, which allows the reaction to be performed in a single step at much lower temperatures, often without the need to isolate the aminodiene intermediate.[4]
Catalyst Selection: Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst 15 have been shown to be effective.[4] Lewis acids like zinc bromide can also be employed.
Solvent Choice: The choice of solvent can be critical. Protic solvents like ethanol can facilitate the reaction, while aprotic solvents like toluene are also commonly used, often in combination with an acid catalyst.
One-Pot Procedure: In a typical one-pot procedure, the enamine (which can also be generated in situ from a β-dicarbonyl compound and ammonium acetate), the ethynyl ketone, and the acid catalyst are combined in a suitable solvent and heated at a moderate temperature (e.g., 50-80 °C).[4]
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion to the pyridine.
Q2: I am observing the formation of multiple isomers in my Bohlmann-Rahtz reaction. How can I improve the regioselectivity?
A2: While the Bohlmann-Rahtz synthesis is generally highly regioselective, the formation of isomers can occur if the starting materials are not well-chosen or if competing reaction pathways are accessible.
Causality:
Ambiguous Enamine Reactivity: If the enamine has multiple nucleophilic sites, it could potentially react with the ethynyl ketone in different ways.
Isomerization of Starting Materials: Under the reaction conditions, the starting enamine or ethynyl ketone could potentially isomerize, leading to different products.
Preventative Measures:
Use of Pre-formed Enamines: To ensure regioselectivity, it is often best to use a pre-formed, purified enamine. This avoids potential side reactions that might occur during the in situ generation of the enamine.
Careful Substrate Design: The electronic and steric properties of the substituents on both the enamine and the ethynyl ketone can influence the regioselectivity of the initial Michael addition. Careful consideration of the substrate design can help to favor the desired reaction pathway.
Table 1: Comparison of Reaction Conditions for the Bohlmann-Rahtz Synthesis
Conditions
Temperature
Byproducts
Advantages
Disadvantages
Classical Two-Step
High (120-160 °C) for cyclodehydration
Decomposition products, isomeric aminodienes
High regioselectivity with isolated intermediate
High energy input, potential for thermal degradation
Acid-Catalyzed One-Pot
Moderate (50-80 °C)
Minimal if optimized
Milder conditions, one-pot procedure, often higher yields
Substrate sensitivity to acid, potential for catalyst-related side reactions
III. The Gattermann-Skita Pyridine Synthesis: Troubleshooting Guide
The Gattermann-Skita synthesis is a method for preparing pyridine derivatives from a malonate ester and dichloromethylamine in the presence of a base.[5]
Frequently Asked Questions (FAQs)
Q1: My Gattermann-Skita synthesis is giving a very low yield of the desired pyridine. What are the likely causes?
A1: Low yields in the Gattermann-Skita synthesis can often be attributed to the instability of the dichloromethylamine reagent and competing side reactions of the malonate ester.
Causality:
Decomposition of Dichloromethylamine: Dichloromethylamine is often prepared in situ and can be unstable, leading to its decomposition before it can react with the malonate ester.
Self-Condensation of Malonate Ester: Under the basic conditions of the reaction, the malonate ester can undergo self-condensation to form undesired byproducts.
Incomplete Cyclization: The final cyclization step to form the pyridine ring may be inefficient, leading to the accumulation of acyclic intermediates.
Careful Preparation of Dichloromethylamine: If preparing dichloromethylamine in situ, ensure that the reaction conditions are carefully controlled to minimize its decomposition. This may involve using low temperatures and adding the reagents in a specific order.
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the malonate ester without promoting side reactions.
Reaction Temperature: The reaction temperature should be carefully optimized. While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the reactants and products.
Purification of Intermediates: In some cases, it may be beneficial to isolate and purify the intermediate products before proceeding to the next step. This can help to remove any byproducts that may interfere with the subsequent reactions.
Diagram of Gattermann-Skita Byproduct Formation Pathway
Caption: Potential byproduct formation pathways in the Gattermann-Skita pyridine synthesis.
IV. General Purification Strategies
After minimizing byproduct formation through optimized reaction conditions, effective purification is essential to obtain the desired pyridine in high purity.
Step-by-Step General Purification Protocol:
Work-up: After the reaction is complete, the crude reaction mixture is typically worked up to remove inorganic salts and other water-soluble impurities. This often involves partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
Acid-Base Extraction: Pyridines are basic and can be protonated with an acid to form water-soluble pyridinium salts. This property can be exploited for purification.
Dissolve the crude product in an organic solvent.
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The pyridine will move into the aqueous layer as the pyridinium salt, while non-basic impurities will remain in the organic layer.
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
Make the aqueous layer basic with a suitable base (e.g., sodium hydroxide, sodium bicarbonate) to deprotonate the pyridinium salt and regenerate the free pyridine.
Extract the free pyridine back into an organic solvent.
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
Chromatography: Column chromatography on silica gel is a powerful technique for separating the desired pyridine from closely related byproducts. The choice of eluent will depend on the polarity of the compounds being separated. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Crystallization: If the final pyridine product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure material.
Distillation: For liquid pyridines, distillation under reduced pressure can be an effective method of purification, especially for removing non-volatile impurities.
References
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149–1151. [Link]
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(10), 2265–2272. [Link]
Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved January 25, 2026, from [Link]
Saussez, C., Le-Grognec, E., & Jacquemin, D. (2012). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 17(12), 14356–14381. [Link]
Wikipedia contributors. (2023, November 28). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
Wikipedia contributors. (2023, August 29). Bohlmann–Rahtz pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124. [Link]
Technical Support Center: Optimizing In Vitro Kinase Assays for Novel Inhibitor Characterization
Section 1: Foundational Concepts & Assay Design Before troubleshooting, a solid understanding of the assay's foundation is critical. This section addresses the most frequently asked questions about initial experimental s...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Foundational Concepts & Assay Design
Before troubleshooting, a solid understanding of the assay's foundation is critical. This section addresses the most frequently asked questions about initial experimental setup.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right assay format for my kinase and inhibitor?
A1: The ideal assay format depends on several factors: the nature of your kinase, the expected mechanism of your inhibitor, available laboratory instrumentation, and throughput requirements.[1][2]
Activity-Based Assays directly measure the catalytic function of the kinase. These are the gold standard for confirming inhibition.[2]
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo®): These are homogeneous "add-and-read" assays that quantify ATP depletion or ADP production.[2][3] They are excellent for high-throughput screening (HTS) due to their simplicity.[4] However, be aware that inhibitors can sometimes interfere with the luciferase reporter enzyme, leading to false positives.[1]
Fluorescence-Based (e.g., TR-FRET, FP): These methods offer high sensitivity and are suitable for HTS.[2] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common formats.[2]
Radiometric Assays: While often considered a benchmark for reliability due to direct measurement of phosphate incorporation, they involve handling radioactive materials ([γ-³²P]ATP) and have waste disposal considerations.[5][6] Nevertheless, their high sensitivity allows for the use of low enzyme concentrations, which is crucial for studying potent inhibitors.[5]
Binding Assays measure the direct interaction between the inhibitor and the kinase.[2] They are useful for confirming a direct binding mechanism but do not provide information about the functional consequence (inhibition of activity). Examples include TR-FRET-based kinetic binding assays and thermal shift assays.[2][3]
Q2: Why is the ATP concentration so critical, and what concentration should I use?
A2: The ATP concentration is arguably one of the most critical parameters in a kinase assay, especially when characterizing ATP-competitive inhibitors.[7]
Impact on IC50: For an ATP-competitive inhibitor, the measured IC50 value will increase as the ATP concentration in the assay increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.
Recommended Concentration: To ensure comparability and physiological relevance, it is highly recommended to perform assays at an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP.[5] Using an arbitrary ATP concentration can lead to biased and misleading IC50 values.[5] For some applications, such as assessing specificity under physiological conditions, using ATP concentrations that mimic those in a cell (e.g., 1 mM) is essential.[6]
Determining Km(ATP): Before extensive inhibitor screening, you must experimentally determine the Km of your kinase for ATP under your specific assay conditions. This is a foundational step for robust data generation.[5]
Q3: How pure does my kinase enzyme need to be?
A3: Extremely high purity of your recombinant kinase is essential.[1] Contaminating kinases in your enzyme preparation can lead to false positives if they can also phosphorylate your substrate.[1] Aim for >98% purity as assessed by SDS-PAGE (silver stain) or mass spectrometry.[1]
Section 2: Troubleshooting Common Experimental Issues
This section provides a systematic guide to identifying and resolving common problems encountered during in vitro kinase assays.
Troubleshooting Guide: Q&A Format
Problem 1: High variability between replicate wells (High Coefficient of Variation - %CV).
Q: My replicate data points are not consistent. What are the likely causes?
A: High %CV (>15%) is a common issue that can invalidate your results. The root cause is often related to procedural inconsistencies or reagent instability.
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a primary culprit. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
Poor Mixing: Inadequate mixing of reagents in the well can lead to localized differences in reaction rates. Gently tap or use an orbital shaker to mix the plate after each reagent addition.[8]
Reagent Instability: The kinase enzyme may be unstable in the dilute assay buffer.[1] Prepare enzyme dilutions immediately before use and keep them on ice.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Consider using a plate sealer and avoiding the use of the outermost wells for critical data points.
Problem 2: My IC50 values are not reproducible or differ significantly from published values.
Q: Why are my IC50 values inconsistent across experiments or different from what's reported in the literature?
A: IC50 values are highly dependent on experimental conditions. Discrepancies often arise from differences in assay setup.[5]
ATP Concentration: As discussed in Q2, this is the most common reason for IC50 shifts for ATP-competitive inhibitors. Always report the ATP concentration used alongside your IC50 data. It is recommended to use an ATP concentration at or near the Km(ATP).[5]
Enzyme Concentration: The IC50 of a very potent inhibitor can be limited by the enzyme concentration. The lower limit of a measurable IC50 is approximately half the kinase concentration in the assay.[5] Use the lowest possible enzyme concentration that still provides a robust signal-to-noise ratio.[5]
Incubation Time: For slow-binding or irreversible inhibitors, the apparent IC50 can decrease with longer pre-incubation times of the enzyme and inhibitor.[1] It's crucial to establish whether your inhibitor exhibits time-dependent inhibition.
Substrate Choice: The nature of the substrate (peptide vs. full-length protein) can influence kinase conformation and, consequently, inhibitor potency.[6]
Problem 3: The positive control inhibitor isn't working, or the negative control shows inhibition.
Q: My known inhibitor (e.g., Staurosporine) shows no effect, or my vehicle control (DMSO) is inhibiting the kinase.
A: This points to a fundamental issue with your assay components or the inhibitor itself.
Inactive Positive Control: The inhibitor may have degraded. Ensure proper storage and handling. Prepare fresh dilutions from a trusted stock. Using a known reference inhibitor is a key part of assay validation.[1][6]
DMSO Effects: While generally used as a solvent, DMSO can affect kinase activity, sometimes even stimulating it at certain concentrations.[9] It's critical to keep the final DMSO concentration constant across all wells (including controls) and typically below 1%. High concentrations of DMSO can also inhibit certain kinases.[10][11]
Assay Interference: The compound may be interfering with the detection system rather than the kinase. For example, in luminescence assays like Kinase-Glo®, a compound that inhibits luciferase will appear as a kinase activator (since less ATP is consumed, the signal is higher).[1] Running a counterscreen against the detection enzyme (e.g., luciferase) is essential to rule out such artifacts.[1]
Section 3: Key Experimental Protocols & Data Validation
Here, we provide step-by-step methodologies for essential experiments and guidelines for validating your assay.
Rationale: To accurately measure inhibitor potency, all assays must be performed in the "initial velocity" or linear range, where the rate of product formation is constant over time.[5] In this phase, substrate consumption should be minimal (typically <10-20%).[5]
Procedure:
Enzyme Titration: Perform a matrix of reactions with varying kinase concentrations and a fixed, saturating concentration of substrate and ATP.
Time Course: Select a kinase concentration that gives a robust signal. Perform a time-course experiment, measuring the reaction progress at multiple time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
Plot Data: Plot the signal (e.g., luminescence, fluorescence) versus time for each enzyme concentration.
Determine Linear Range: Identify the time interval during which the reaction is linear for a given enzyme concentration. All subsequent inhibitor assays should use an endpoint that falls within this linear range.[5]
Protocol 2: ATP Km Determination
Rationale: As established, knowing the Km for ATP is crucial for standardizing your assay and interpreting inhibitor data correctly.[5]
Procedure:
Set Up Reactions: Prepare a series of reactions with a fixed concentration of kinase and substrate. Vary the concentration of ATP across a wide range (e.g., from 0.1 x expected Km to 10 x expected Km).
Run Assay: Incubate the reactions for the predetermined time within the linear range.
Measure Velocity: Quantify the initial velocity (rate of product formation) for each ATP concentration.
Plot Data: Plot the initial velocity (v) versus ATP concentration ([S]).
Calculate Km: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.
Data Validation: The Z'-Factor
Rationale: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput assay.[1] It assesses the separation between the high and low signal controls, taking into account the data variation.[4][12]
Section 4: Understanding Inhibitor Mechanism of Action (MoA)
Determining the IC50 is only the first step. Understanding how your inhibitor works is crucial for its development.[7]
Distinguishing Different Inhibition Types
Type I (ATP-Competitive): These inhibitors bind to the active site of the kinase, directly competing with ATP.[1] They are the most common type, but can sometimes suffer from a lack of selectivity due to the conserved nature of the ATP-binding pocket across the kinome.[1][13]
Type II: These inhibitors bind to a site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase.[1] They can offer greater selectivity than Type I inhibitors.[1]
Type III (Allosteric): These inhibitors bind to a site remote from the active site, inducing a conformational change that inhibits activity.[1] These often require specific assay formats, like cascade or cell-based assays, to detect their activity.[1]
To determine the mechanism of action, you can perform kinetic studies where you measure the inhibitor's effect at various concentrations of both ATP and the kinase substrate.[7] This allows for the determination of the inhibitor constant (Ki), a true measure of potency that is independent of assay conditions, unlike the IC50.[5]
References
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI) - NIH. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central (PMC). [Link]
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. [Link]
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. [Link]
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?. (2023). ResearchGate. [Link]
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1985). PubMed. [Link]
The Z prime value (Z´). (2025). BMG LABTECH. [Link]
Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. (N.D.). Biochemistry. [Link]
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (N.D.). MDPI. [Link]
A Senior Application Scientist's Guide to Validating Molecular Docking with Experimental Binding Assays
In the landscape of modern drug discovery, molecular docking has emerged as an indispensable computational tool. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, molecular docking has emerged as an indispensable computational tool. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in-silico method provides invaluable insights into molecular interactions, guiding lead optimization and hypothesis-driven research. However, the predictive power of docking simulations is not absolute. The inherent approximations in scoring functions and the dynamic nature of protein targets necessitate rigorous experimental validation to confirm the computational hypotheses. This guide provides a comprehensive framework for validating molecular docking results using established experimental binding assays, ensuring the scientific integrity of your findings.
The Imperative of Experimental Validation
Choosing the Right Experimental Assay: A Comparative Analysis
The selection of an appropriate binding assay is contingent upon several factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., binding affinity, kinetics, or thermodynamics). Below is a comparison of commonly employed techniques.
Assay
Principle
Information Provided
Throughput
Strengths
Limitations
Isothermal Titration Calorimetry (ITC)
Measures the heat change upon binding.
Kd, ΔH, ΔS, Stoichiometry (n)
Low
Gold standard for thermodynamics; direct measurement.
Requires large amounts of pure protein; sensitive to buffer conditions.
Surface Plasmon Resonance (SPR)
Detects changes in refractive index upon binding to a sensor surface.
Kd, kon, koff
Medium
Real-time kinetics; label-free.
Requires immobilization of one binding partner; mass transport can be a limiting factor.
Biolayer Interferometry (BLI)
Measures changes in the interference pattern of light reflected from a biosensor tip.
Kd, kon, koff
High
Real-time kinetics; label-free; high throughput.
Requires immobilization; less sensitive than SPR for small molecules.
Fluorescence Polarization (FP)
Measures the change in polarization of fluorescent light upon binding.
Kd, IC50
High
Homogeneous assay; simple and robust.
Requires a fluorescently labeled probe; potential for autofluorescence interference.
Enzyme-Linked Immunosorbent Assay (ELISA)
Uses antibodies and enzymatic reactions to detect and quantify binding.
Apparent Kd, IC50
High
Widely available; versatile.
Indirect measurement; requires specific antibodies; multiple washing steps.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
Dialyze the protein and dissolve the compound in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.
Ensure the protein is pure and properly folded.
Accurately determine the concentrations of both the protein and the ligand.
2. ITC Experiment Setup:
The protein solution (typically 10-50 µM) is placed in the sample cell.
The ligand solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.
A series of small injections (e.g., 2-5 µL) of the ligand are made into the sample cell.
3. Data Acquisition and Analysis:
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
The resulting isotherm is fitted to a binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
SPR is a powerful technique for studying biomolecular interactions in real-time, providing kinetic information (kon and koff) in addition to binding affinity (Kd).
1. Sensor Chip Preparation:
Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
Immobilize the protein (ligand) onto the sensor chip surface. Aim for a low to medium immobilization density to avoid mass transport limitations.
2. Binding Analysis:
Inject a series of increasing concentrations of the compound (analyte) over the sensor surface.
A buffer-only injection serves as a negative control (double referencing).
The change in the SPR signal (measured in response units, RU) is monitored over time.
3. Data Analysis:
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding).
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Interpreting the Results: Correlating Docking and Experimental Data
A successful validation study will demonstrate a strong correlation between the computational predictions and the experimental results.
Figure 2: Logical relationships in correlating docking scores with experimental binding data.
Validated Hits: Compounds with high docking scores that exhibit strong experimental binding affinity are considered validated hits.
False Positives: High-scoring compounds that show weak or no binding experimentally are false positives. This could be due to inaccuracies in the scoring function or incorrect binding pose predictions.
Validated Non-Binders: Low-scoring compounds that do not bind experimentally confirm the model's ability to discriminate between binders and non-binders.
False Negatives: Compounds that were predicted to be poor binders but show significant experimental affinity are false negatives. These may represent novel binding modes not captured by the docking algorithm.
Conclusion
The validation of molecular docking results with experimental binding assays is a cornerstone of modern, structure-based drug design. By employing a multi-faceted approach that combines robust computational methods with rigorous experimental verification, researchers can confidently identify and advance promising lead candidates. The integration of techniques such as ITC and SPR not only confirms binding but also provides a deeper understanding of the underlying thermodynamics and kinetics of the molecular recognition process. This synergy between in-silico and in-vitro methods is paramount for accelerating the journey from a computational hypothesis to a clinically viable therapeutic.
References
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1–52. [Link]
Comparative
A Comparative Guide to the Antifungal Mechanism of Succinate Dehydrogenase Inhibitors
Introduction: Targeting the Fungal Powerhouse In the ongoing battle against pathogenic fungi, the mitochondrial electron transport chain (ETC) presents a critical vulnerability. Succinate dehydrogenase (SDH), also known...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting the Fungal Powerhouse
In the ongoing battle against pathogenic fungi, the mitochondrial electron transport chain (ETC) presents a critical vulnerability. Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in this pathway, uniquely linking the tricarboxylic acid (TCA) cycle with cellular respiration.[1][2][3] By oxidizing succinate to fumarate, SDH feeds electrons into the ETC, a process vital for generating ATP, the cell's primary energy currency.[2][4] Succinate Dehydrogenase Inhibitors (SDHIs) are a powerful class of fungicides that exploit this dependency. They competitively bind to the ubiquinone (UQ) binding site of the SDH enzyme, effectively blocking the respiratory chain, halting ATP production, and ultimately leading to fungal cell death.[4][5][6] This guide provides a comparative analysis of the mechanisms of different SDHI classes, explores the molecular basis of fungal resistance, and details the experimental workflows required to rigorously evaluate and compare these essential antifungal agents.
The Target: Fungal Succinate Dehydrogenase (Complex II)
The fungal SDH enzyme is a heterotetrameric complex embedded in the inner mitochondrial membrane, composed of four distinct subunits encoded by nuclear genes:
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate oxidation site.
SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters that facilitate electron transfer from SDHA to the UQ binding site.
SDHC & SDHD (Hydrophobic membrane anchor subunits): These subunits anchor the complex to the inner mitochondrial membrane and, together with SDHB, form the crucial ubiquinone-binding pocket (also known as the Qp site).[1][5][7][8]
The primary fungicidal action of all SDHIs is to obstruct the Qp site, preventing the natural substrate, ubiquinone, from binding and accepting electrons.[5][6][9] This blockage disrupts the entire electron transport chain, leading to a rapid depletion of cellular ATP.[4]
Caption: Electron flow through Complex II and the inhibitory action of SDHIs.
A Comparative Analysis of SDHI Classes and Binding Mechanisms
While all SDHIs target the same Qp site, variations in their chemical structures lead to different interactions with the amino acid residues of the SDHB, SDHC, and SDHD subunits.[1][10] These differences influence their binding affinity, spectrum of activity, and their resilience to specific resistance mutations. The Fungicide Resistance Action Committee (FRAC) classifies SDHIs into several chemical groups, with the carboxamides and pyrazole-carboxamides being among the most prominent.[1]
SDHI Class
Representative Fungicides
Key Structural Features
Primary Interacting Subunits
Carboxamides
Boscalid, Penthiopyrad, Fluopyram
Possess a core carboxamide linker that is crucial for binding within the Qp site.
SDHB, SDHC, SDHD
Pyrazole-Carboxamides
Bixafen, Fluxapyroxad, Isopyrazam
Feature a pyrazole ring which contributes to hydrophobic interactions and can alter the binding orientation compared to other carboxamides.
SDHB, SDHC, SDHD
Pyridinyl-Ethyl-Benzamides
Pydiflumetofen
A newer class with a distinct chemical scaffold designed for high intrinsic activity and broad-spectrum control.
SDHB, SDHC, SDHD
Homology modeling and docking simulations have been instrumental in elucidating these binding behaviors.[6][9] For instance, the flexibility of the pyrazole-carboxamide, fluxapyroxad, allows it to adapt to different conformations of the Qp pocket, potentially contributing to its broad efficacy. In contrast, the more rigid structure of boscalid may be more susceptible to steric hindrance caused by certain resistance mutations.
Caption: Conceptual diagram of different SDHI classes interacting with the Qp site.
The Challenge of Resistance: Molecular Mechanisms and Cross-Resistance
The extensive use of SDHIs has inevitably led to the selection of resistant fungal populations.[6][9][11] The primary mechanism of resistance is target-site modification, where point mutations in the sdhB, sdhC, or sdhD genes alter the amino acid sequence of the Qp binding site.[6][8][12] These changes can reduce the binding affinity of the inhibitor, rendering it less effective.
The cross-resistance patterns among SDHIs are complex.[9] A mutation that confers high resistance to one SDHI may have a lesser impact on another, due to their different binding modes.[9][13] For example, a mutation in the SDHB subunit might sterically hinder a bulky carboxamide but still allow a more flexible pyrazole-carboxamide to bind effectively. However, some mutations can confer broad cross-resistance to most, if not all, SDHIs.[6]
Mutation (Example)
Subunit
Impact on SDHI Binding
Cross-Resistance Profile
H272Y/R
SDHB
Alters hydrogen bonding and steric interactions in the Qp site.[6]
High resistance to boscalid; variable resistance to other SDHIs.
S89P
SDHC
Affects the conformation of the binding pocket near the inhibitor's tail region.
Can confer broad cross-resistance to multiple SDHI classes.
H134R
SDHD
Disrupts a key interaction point for many carboxamide-type fungicides.
Often results in high resistance to carboxamides.
Understanding these specific mutation-inhibitor relationships is critical for designing effective resistance management strategies, which include rotating fungicides with different modes of action and using mixtures of active ingredients.[9][14]
Experimental Workflows for Evaluating and Comparing SDHIs
A multi-faceted experimental approach is required to thoroughly characterize and compare the antifungal mechanisms of different SDHIs. This involves a progression from in vitro biochemical assays to cell-based functional assays and target engagement studies.
Caption: A logical workflow for the comprehensive evaluation of SDHI fungicides.
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated SDH. It serves as the primary screen to determine the intrinsic potency (IC50) of an inhibitor.
Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of color change is proportional to SDH activity.[15]
Step-by-Step Methodology:
Prepare Mitochondria: Isolate mitochondria from the target fungal species using differential centrifugation. Ensure the mitochondrial preparation is of high quality and kept on ice.
Substrate: Prepare a stock solution of sodium succinate.
Electron Acceptor: Prepare a stock solution of DCIP.
Inhibitors: Prepare a serial dilution of the SDHI compounds to be tested in a suitable solvent (e.g., DMSO).
Assay Setup (96-well plate format):
Add assay buffer to each well.
Add the mitochondrial preparation to each well.
Add the serially diluted SDHI compounds to the test wells. Add solvent only to the control wells.
Pre-incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
Initiate Reaction: Add the succinate substrate to all wells to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each concentration of inhibitor.
Normalize the data to the control (0% inhibition) and a fully inhibited sample (100% inhibition).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay determines the Minimum Inhibitory Concentration (MIC) of an SDHI, which is the lowest concentration that prevents visible growth of the fungus.[16][17] It assesses the compound's overall cellular efficacy.
Principle: A standardized inoculum of fungal cells is exposed to serial dilutions of the antifungal agent in a liquid growth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
Prepare Fungal Inoculum: Grow the fungal strain on a suitable agar medium. Prepare a spore or cell suspension and adjust the concentration to a standard density (e.g., using a spectrophotometer or hemocytometer).
Prepare Drug Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the SDHI compounds in a suitable liquid medium (e.g., RPMI-1640). Include a drug-free well for a positive growth control.
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.
Determine MIC: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control.[16] This can be assessed visually or by measuring the optical density with a plate reader.
This functional assay confirms that the SDHI's antifungal activity is due to the inhibition of mitochondrial respiration.
Principle: The oxygen consumption rate (OCR) of intact fungal cells is measured in real-time.[18] A potent SDHI will cause a rapid and dose-dependent decrease in OCR. This is often performed using extracellular flux analyzers.[19][20]
Step-by-Step Methodology:
Cell Preparation: Adhere a monolayer of fungal cells (or protoplasts) to the bottom of a specialized microplate.
Assay Setup: Place the cell plate into the extracellular flux analyzer, which contains probes to measure oxygen concentration in the medium just above the cells.
Establish Basal Respiration: Allow the instrument to take several baseline OCR measurements to establish the basal respiration rate.
Compound Injection: The instrument's injection ports are used to automatically add a specific concentration of the SDHI to the wells.
Measure Inhibitory Effect: The OCR is monitored continuously after the injection. A decrease in OCR indicates inhibition of the electron transport chain.
Data Analysis: Compare the OCR before and after compound addition. The magnitude and speed of the OCR decrease provide a dynamic measure of the inhibitor's effect on mitochondrial function.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement in a cellular context.[21][22][23] It provides evidence that the SDHI physically binds to the SDH enzyme within intact cells.
Principle: The binding of a ligand (the SDHI) to its target protein (SDH) generally increases the protein's thermal stability.[22][24] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Step-by-Step Methodology:
Cell Treatment: Treat intact fungal cells with the SDHI compound or a vehicle control for a specific duration.
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler. One aliquot is left at room temperature as a non-heated control.
Cell Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).
Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
Protein Detection: Collect the supernatant and analyze the amount of soluble SDH protein remaining at each temperature using a method like Western Blotting, probing with an antibody specific to an SDH subunit (e.g., SDHB).
Data Analysis: Plot the amount of soluble SDH protein versus temperature for both the vehicle- and SDHI-treated samples. A shift in the melting curve to a higher temperature in the presence of the SDHI confirms that the compound binds to and stabilizes the SDH enzyme in the cell.[22]
Conclusion and Future Perspectives
Succinate dehydrogenase inhibitors are a cornerstone of modern fungal disease management. Their efficacy stems from the targeted inhibition of a critical enzyme in fungal respiration. While all SDHIs share a common target—the Qp site of Complex II—their diverse chemical structures lead to distinct binding interactions, efficacy spectra, and vulnerability to resistance mutations. A comprehensive understanding of these comparative mechanisms is paramount for the judicious use of existing agents and for the rational design of next-generation SDHIs. By employing a rigorous experimental workflow that combines biochemical, cellular, and target engagement assays, researchers can effectively characterize new inhibitors, anticipate resistance profiles, and develop robust strategies to preserve the longevity of this vital class of antifungals.
References
A. Glättli, G. Stammler, S. Schlehuber (2009) Mutations in the target proteins of succinate-dehydrogenase inhibitors (SDHI) and 14α-demethylase inhibitors (DMI.) conferring changes in the sensitivity-structural insights from molecular modelling. 9th International Conference on Plant Diseases. [Link]
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Pest Management Science, 69(8), 880-887. [Link]
Yang, L., et al. (2025). One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie International Edition. [Link]
Rutgers Plant and Pest Advisory (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers University. [Link]
Blake, C., et al. (2024). Host Response of Winter Wheat to the Causal Agents of Eyespot and Fungicide Resistance of the Pathogens. MDPI. [Link]
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Pest Management Science, 69(8), 880-887. [Link]
Kim, Y., et al. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 25(1), 1-8. [Link]
Cecchini, G. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3843. [Link]
Li, M., et al. (2023). Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease. Frontiers in Oncology. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
Rallapalli, G., et al. (2022). Identification of Putative SDHI Target Site Mutations in the SDHB, SDHC, and SDHD Subunits of the Grape Powdery Mildew Pathogen Erysiphe necator. Plant Disease. [Link]
Espinel-Ingroff, A. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 36(11), 3239-3243. [Link]
Vipotnik, Z., et al. (2018). Oxygen Consumption Rate Analysis of Mitochondrial Dysfunction Caused by Bacillus cereus Cereulide in Caco-2 and HepG2 Cells. Toxins. [Link]
Zhang, Y., et al. (2022). Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides. International Journal of Molecular Sciences, 23(12), 6695. [Link]
ResearchGate. How to assess mitochondrial function? How to measure oxygen consumption ratio?. ResearchGate. [Link]
Mateus, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 213-222. [Link]
Glättli, A., et al. (2011). Structural properties of SDHI fungicides. ResearchGate. [Link]
Scalliet, G., et al. (2021). A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici. PLOS Pathogens. [Link]
Wang, M., et al. (2021). Design, synthesis and antifungal/anti-oomycete activity of pyrazolyl oxime ethers as novel potential succinate dehydrogenase inhibitors. Pest Management Science. [Link]
Kovacevik, B., et al. (2023). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agriculture and Plant Sciences. [Link]
Pelago Bioscience. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. [Link]
Spriestersbach, A., et al. (2015). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 28(1), 27-56. [Link]
JoVE. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Journal of Visualized Experiments. [Link]
da Cruz, T. A. (2025). Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. Universidade de São Paulo. [Link]
Crop Protection Network. Fungicide Use in Field Crops Web Book. Crop Protection Network. [Link]
A Comparative Guide to the Antileishmanial Activity of Dimethylpyridine Derivatives Versus Standard Treatments
Abstract Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and difficult administration routes. This guide provides a comprehensive c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and difficult administration routes. This guide provides a comprehensive comparison of a novel class of compounds, dimethylpyridine derivatives, against established standard-of-care treatments for leishmaniasis. We delve into their comparative in vitro and in vivo efficacy, explore their mechanisms of action, and provide detailed, field-tested protocols for their evaluation. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to discovering and developing new, effective antileishmanial agents.
Introduction: The Urgent Need for Novel Antileishmanial Therapies
Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, affects millions worldwide. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis. For decades, the therapeutic arsenal has been limited, relying primarily on drugs like pentavalent antimonials, amphotericin B, and miltefosine. However, these treatments are fraught with challenges, including severe side effects such as cardiotoxicity and nephrotoxicity, the need for prolonged and often parenteral administration, and the alarming rise of parasite resistance.[1][2][3] This therapeutic gap underscores the urgent need for innovative, safer, and more effective drug candidates. Among the promising new chemical scaffolds, dimethylpyridine derivatives have emerged as a class of compounds with demonstrated antileishmanial potential.
The Gold Standard: A Critical Look at Current Antileishmanial Drugs
The current standard treatments for leishmaniasis, while effective to varying degrees, each possess significant limitations that complicate patient management and disease control efforts.
Pentavalent Antimonials (e.g., Sodium Stibogluconate): Historically the first-line treatment, their use is now limited by widespread resistance, particularly in regions like the Indian subcontinent.[2] They require long courses of painful intramuscular injections and can lead to severe cardiotoxicity.
Amphotericin B: A polyene antifungal, its deoxycholate formulation is highly effective but associated with significant nephrotoxicity. The liposomal formulation (AmBisome®) has a much-improved safety profile and is now considered a drug of choice for visceral leishmaniasis, but its high cost is a major barrier in endemic, resource-limited settings.[4]
Miltefosine: The first and only oral drug for leishmaniasis, it represented a major breakthrough.[5] However, its use is limited by gastrointestinal side effects and teratogenicity, precluding its use in pregnant women.[5][6] Resistance to miltefosine has also been reported.[5]
Paromomycin: An aminoglycoside antibiotic administered via intramuscular injection, it is used for both cutaneous and visceral leishmaniasis but can cause ototoxicity and nephrotoxicity.
These limitations create a clear and pressing need for new chemical entities with novel mechanisms of action, improved safety profiles, and ideally, oral bioavailability.
Emerging Hope: Dimethylpyridine Derivatives as Antileishmanial Agents
Recent research has identified derivatives of 2-amino-4,6-dimethylpyridine as a promising new class of antileishmanial compounds. Specifically, imidazolidinone derivatives have shown potent activity against Leishmania mexicana, the causative agent of localized cutaneous leishmaniasis in the New World.[7]
Mechanism of Action: A Novel Target?
The proposed mechanism of action for these N-pyridinylimidazolidinones is the interference with the parasite's phospholipase A2 (PLA2) activity.[7] PLA2 enzymes are crucial for various cellular processes, including membrane remodeling and the production of lipid mediators.[8][9] Targeting a parasite-specific PLA2 could offer a selective mode of action, potentially reducing host toxicity. This mechanism is distinct from those of standard drugs, which primarily target the parasite's membrane sterols (Amphotericin B) or interfere with lipid metabolism and signaling pathways (Miltefosine).[10]
Figure 1: A simplified comparison of the mechanisms of action for standard antileishmanial drugs versus the proposed mechanism for dimethylpyridine derivatives.
Head-to-Head Comparison: In Vitro Efficacy
The true potential of a new drug candidate is first revealed through its in vitro activity against the clinically relevant form of the parasite—the intracellular amastigote. The following tables compare the efficacy (IC50 values) of two promising dimethylpyridine derivatives against Leishmania mexicana with that of standard treatments.
Table 1: Antileishmanial Activity Against Leishmania mexicana Promastigotes (in vitro)
Note: IC50 values for standard drugs are presented as a range, as they can vary based on the specific Leishmania strain and experimental conditions.
These results indicate that while the dimethylpyridine derivatives show activity, particularly the N3-benzyl derivative (Compound 7) against the clinically relevant amastigote stage, their potency is lower than that of the gold-standard drug, Amphotericin B.[7] However, their novel mechanism of action could be advantageous in cases of resistance to standard therapies.
The Critical Hurdle: Cytotoxicity and Selectivity
A potent antileishmanial compound is only viable if it is more toxic to the parasite than to the host's cells. This differential toxicity is quantified by the Selectivity Index (SI) , calculated as:
SI = CC50 (50% cytotoxic concentration against mammalian cells) / IC50 (50% inhibitory concentration against amastigotes)
A higher SI value is desirable, indicating greater selectivity for the parasite. An SI > 10 is often considered a benchmark for a promising hit compound.[8]
The cytotoxicity data (CC50) for the specific dimethylpyridine derivatives cited (compounds 7 and 14) are not available in the referenced literature. This represents a critical gap in their current evaluation. Determining the CC50 against a relevant mammalian cell line (e.g., murine macrophages) is an essential next step to ascertain their therapeutic potential.
Validating the Findings: In Vivo Efficacy
In vitro success must translate to efficacy within a living organism. The BALB/c mouse model is a standard for studying cutaneous leishmaniasis caused by L. mexicana because these mice are susceptible to the infection and develop measurable lesions, allowing for the evaluation of therapeutic interventions.[6][13][14]
In an in vivo study, BALB/c mice were infected intradermally with L. mexicana. Treatment with the N3-tolylsulfonyl derivative (Compound 14) via intraperitoneal injection at a dose of 10 mg/kg/day resulted in a significant reduction in the parasite burden within the lesion site.[7] This provides crucial proof-of-concept that this class of compounds can exert an antileishmanial effect in a complex biological system.
Table 3: In Vivo Efficacy Against Leishmania mexicana in BALB/c Mice
Compound
Dose & Route
Outcome
Source
Compound 14
10 mg/kg/day (i.p.)
Significant reduction in parasite burden at the lesion site
Reproducibility and Standardization: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential. The following section outlines the core methodologies for evaluating antileishmanial compounds.
Figure 2: A typical workflow for the screening and validation of new antileishmanial drug candidates.
This assay is the gold standard for determining the in vitro efficacy of a compound against the clinically relevant parasite stage.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Leishmania amastigotes residing within host macrophages.
Materials:
Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)
Leishmania promastigotes (stationary phase)
Complete RPMI-1640 medium
96-well tissue culture plates
Test compounds and reference drug (e.g., Amphotericin B)
Giemsa stain or a fluorescent DNA dye (e.g., DAPI)
Methodology:
Macrophage Plating: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂) to allow adherence.
Rationale: Adherent macrophages provide a host cell monolayer for parasite infection.
Infection: Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours (37°C, 5% CO₂).
Rationale: Stationary-phase promastigotes are the infective stage. Incubation allows for phagocytosis and transformation of promastigotes into amastigotes within the host cell.
Removal of Extracellular Parasites: Gently wash the wells three times with pre-warmed medium to remove any non-internalized promastigotes.
Rationale: This ensures that the assay measures activity only against intracellular parasites.
Compound Addition: Add fresh medium containing serial dilutions of the test compounds and reference drugs to the wells. Include appropriate controls (untreated infected cells, vehicle control).
Incubation: Incubate the plates for 72 hours (37°C, 5% CO₂).
Fixation and Staining: Fix the cells with methanol and stain with Giemsa.
Rationale: Giemsa staining allows for the visualization of macrophage nuclei and intracellular amastigotes (kinetoplasts and nuclei) under a light microscope.
Quantification: Determine the number of amastigotes per 100 macrophages for each compound concentration by microscopic examination.
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol determines the toxicity of the compound to the host cell, which is essential for calculating the Selectivity Index.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian macrophage cell line.
Materials:
Macrophage cell line (e.g., J774.A1)
Complete culture medium
96-well tissue culture plates (opaque-walled for fluorescence)
Test compounds
Resazurin sodium salt solution
Methodology:
Cell Plating: Seed macrophages in an opaque-walled 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow adherence.
Compound Addition: Add medium containing serial dilutions of the test compounds. Include a "no-cell" blank (medium only) and an "untreated cell" control.
Incubation: Incubate for 72 hours (37°C, 5% CO₂), mirroring the duration of the amastigote assay.
Resazurin Addition: Add resazurin solution to each well to a final concentration of ~44 µM.
Rationale: Resazurin (a blue, non-fluorescent dye) is metabolically reduced by viable cells to the highly fluorescent pink product, resorufin. The amount of fluorescence is directly proportional to the number of living, metabolically active cells.
Final Incubation: Incubate for an additional 2-4 hours.
Rationale: This allows sufficient time for cellular metabolism to convert the dye. The optimal time should be standardized for the specific cell line.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (excitation ~560 nm, emission ~590 nm).
Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated cell control (after subtracting the blank reading). Determine the CC50 value from the resulting dose-response curve.
Conclusion and Future Outlook
Dimethylpyridine derivatives represent an intriguing class of compounds with demonstrated in vitro and in vivo antileishmanial activity. Their proposed novel mechanism of action, targeting the parasite's phospholipase A2, offers a potential new avenue for circumventing resistance to existing drugs.
However, significant work remains. The lead compounds identified thus far exhibit lower potency than Amphotericin B. A critical next step is the determination of their cytotoxicity and Selectivity Index to understand their therapeutic window. Further structure-activity relationship (SAR) studies are warranted to optimize the scaffold for improved potency and selectivity. Should a derivative with a promising SI emerge, further preclinical evaluation, including pharmacokinetic and toxicology studies, will be necessary to ascertain its potential as a clinical candidate. While not a magic bullet, the exploration of novel chemical scaffolds like dimethylpyridine derivatives is essential in the global fight against leishmaniasis.
References
De Rycker, M., et al. (2009). In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences. Antimicrobial Agents and Chemotherapy, 53(9), 3986-3990. [Link]
Van den Kerkhof, M., et al. (2009). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. Antimicrobial Agents and Chemotherapy, 53(9), 3986-3990. [Link]
U.S. Food and Drug Administration. (2012). NDA 204684 (Original NDA) Clinical Microbiology Review. [Link]
Betim, F. C. M., et al. (2018). Effect of phospholipase A2 inhibitors during infection caused by Leishmania (Leishmania) amazonensis. Parasitology International, 67(6), 727-734. [Link]
Satoskar, A. R., et al. (2003). The role of interleukin-10 in susceptibility of BALB/c mice to infection with Leishmania mexicana and Leishmania amazonensis. The Journal of Immunology, 171(7), 3705-3711. [Link]
Yardley, V., & Croft, S. L. (1997). In vitro and in vivo activity of miltefosine and other phospholipids against Leishmania donovani. Tropical Medicine & International Health, 2(11), 1055-1061.
Mears, E. R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. [Link]
Zhang, H. (2025). Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. Frontiers in Cellular and Infection Microbiology, 15, 1365423. [Link]
Loiseau, P. M., et al. (2001). Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine. European Journal of Medicinal Chemistry, 36(5-6), 431-439. [Link]
Martins, G. S., et al. (2025). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. ACS Omega. [Link]
Chan, K. W., et al. (2014). In Vitro and In Vivo Efficacy of Novel Flavonoid Dimers against Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 58(1), 196-203. [Link]
Bordon, K. C. F., et al. (2018). ASP49-phospholipase A2-loaded liposomes as experimental therapy in cutaneous leishmaniasis model. International Immunopharmacology, 55, 169-175. [Link]
López, M., et al. (2018). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers in Immunology, 9, 219. [Link]
Singh, N., & Dube, A. (2006). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 123(3), 439-454. [Link]
Ponte-Sucre, A., et al. (2017). Drug discovery for leishmaniasis: view from the field. Expert Opinion on Drug Discovery, 12(11), 1101-1112.
Croft, S. L., & Olliaro, P. (2011). Leishmaniasis chemotherapy--challenges and opportunities. Clinical Microbiology and Infection, 17(10), 1478-1483.
Serrano-Martín, X., et al. (2009). Amiodarone and Miltefosine Act Synergistically against Leishmania mexicana and Can Induce Parasitological Cure in a Murine Model of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 53(12), 5108-5113. [Link]
Sundar, S., & Chakravarty, J. (2010). Liposomal amphotericin B and leishmaniasis: a review. Expert Opinion on Pharmacotherapy, 11(9), 1545-1555.
A Senior Application Scientist's Guide to Analyzing Off-Target Effects of Novel Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition Protein kinases, orchestrating a vast and intricate network of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrating a vast and intricate network of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target effects, where a kinase inhibitor interacts with unintended kinases or other proteins, can lead to a spectrum of consequences, from unforeseen toxicities to potentially beneficial polypharmacology.[1] Therefore, a rigorous and comprehensive analysis of off-target effects is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in understanding a compound's true mechanism of action.
This guide provides a comparative analysis of the predominant methodologies used to profile the selectivity of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, and present a framework for interpreting the resulting data to empower researchers in making informed decisions throughout the drug development pipeline.
The Landscape of Kinase Inhibitor Selectivity Profiling: A Comparative Overview
The choice of a profiling strategy depends on several factors, including the stage of drug development, the desired depth of information, and available resources. The primary methodologies can be broadly categorized into biochemical assays and cell-based assays.
Technology Platform
Principle
Throughput
Physiological Relevance
Key Deliverables
Limitations
Biochemical Kinase Assays (e.g., ADP-Glo™)
Measures direct inhibition of recombinant kinase activity by quantifying ATP consumption.[3][4]
High
Low
IC50 values against a panel of kinases, initial selectivity profile.
Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations).[5] Recombinant kinases may not fully represent their native counterparts.[2]
Chemoproteomics (e.g., Kinobeads)
Affinity capture of kinases from cell lysates using immobilized broad-spectrum inhibitors, followed by quantitative mass spectrometry to measure inhibitor competition.[2][6][7]
Medium to High
Medium
Identification of on- and off-targets in a near-native environment, apparent dissociation constants (Kd app).[7]
May miss kinases with low expression levels or weak affinity for the beads.[2]
Cellular Thermal Shift Assay (CETSA®)
Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates.[8][9][10]
Low to Medium
High
Direct evidence of target engagement in a physiological context.
Traditionally low throughput, though higher-throughput formats are emerging.[9] Requires a specific antibody for detection.
NanoBRET™ Target Engagement Assay
A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound in live cells.[5][11][12][13]
High
High
Quantitative measurement of compound affinity and residence time at the target in living cells.[13][14]
Requires genetic modification of cells to express the fusion protein.
Deep Dive into Methodologies: From Benchtop to Biological Insight
A thorough understanding of the experimental principles and protocols is paramount for generating high-quality, reproducible data. Here, we provide detailed workflows for the most pivotal techniques.
Biochemical Profiling: The Foundational Screen
Biochemical assays serve as the initial workhorse for assessing kinase inhibitor selectivity.[15][16] They offer a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]
A general workflow for kinobeads-based chemoproteomics.
Cell Lysis:
Culture and harvest cells of interest.
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
Clarify the lysate by centrifugation to remove cellular debris.
Competitive Binding:
Incubate the cell lysate with the test inhibitor at various concentrations (or a single concentration for screening) or DMSO as a vehicle control.
[7]
Kinase Enrichment:
Add the kinobeads slurry to the lysate and incubate to allow for competitive binding of kinases to the beads.
[17] * Wash the beads extensively to remove non-specifically bound proteins.
Sample Preparation for Mass Spectrometry:
Perform on-bead digestion of the captured proteins using trypsin.
Collect the resulting peptides and desalt them using a C18 StageTip.
LC-MS/MS Analysis and Data Interpretation:
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify and quantify the proteins in the DMSO and inhibitor-treated samples.
A decrease in the amount of a specific kinase in the inhibitor-treated sample compared to the DMSO control indicates that the inhibitor has bound to that kinase and prevented its capture by the kinobeads.
While biochemical and chemoproteomic assays provide valuable information, confirming that a compound engages its target within the complex environment of a living cell is crucial. [5]The Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay are two prominent methods for this purpose.
A schematic of the CETSA® experimental workflow.
Cell Treatment:
Culture cells to the desired confluency.
Treat cells with the test inhibitor or DMSO for a specified time (e.g., 2 hours).
[8]
Thermal Challenge:
Harvest and resuspend the cells in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-60°C) for a defined period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
[8][9]
Cell Lysis and Fractionation:
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
[18] * Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
Western Blot Analysis:
Collect the supernatant (soluble fraction).
Denature the protein samples by adding SDS-loading buffer and heating.
[8] * Separate the proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary antibody.
Detect the signal and quantify the band intensities.
Data Analysis:
Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
A simplified workflow for the NanoBRET™ Target Engagement Assay.
Cell Preparation:
Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
[12] * Culture the transfected cells for 18-24 hours to allow for protein expression.
[12]
Assay Setup:
Harvest and seed the cells into a white, 384-well assay plate.
Prepare serial dilutions of the test inhibitor.
Compound and Tracer Addition:
Add the inhibitor dilutions to the cells.
Add the cell-permeable fluorescent NanoBRET™ tracer to the wells.
Signal Detection:
Add the NanoLuc® substrate to initiate the luminescence reaction.
Measure the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 610 nm) using a plate reader equipped for BRET measurements.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Interpreting the Data: Quantifying Selectivity
A critical aspect of off-target analysis is the ability to quantify and compare the selectivity of different inhibitors. Several metrics have been developed for this purpose.
Selectivity Score (S-score): This is a simple and widely used metric calculated by dividing the number of kinases that an inhibitor binds with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. [6][19]An S-score closer to zero indicates a more selective compound. [19]However, a limitation of the S-score is its reliance on an arbitrary cutoff, which can be misleading for highly potent compounds.
[1]
Selectivity Entropy: This metric provides a more nuanced assessment of selectivity by considering the potency of the inhibitor against all tested kinases. [15]A lower selectivity entropy score indicates a more selective inhibitor.
[15]
Conclusion: An Integrated Approach to De-risking Kinase Inhibitors
The analysis of off-target effects is an indispensable component of modern kinase inhibitor drug discovery. No single method provides a complete picture; therefore, an integrated, multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity profile. By starting with broad biochemical screens and progressing to more physiologically relevant cell-based target engagement and chemoproteomic assays, researchers can build a robust dataset that informs lead optimization, predicts potential toxicities, and ultimately contributes to the development of safer and more effective kinase-targeted therapies. This guide provides the foundational knowledge and practical protocols to empower scientists in this critical endeavor.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1953-1967.
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368.
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Graphviz. (2024). DOT Language. Retrieved from [Link]
Klaeger, S., Gohlke, B., Scott, M. P., Medard, G., Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1263-1272.
Wu, Z., Liu, X., & Wang, E. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W568-W575.
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
Médard, G., Pachl, F., Rix, U., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 14(3), 1574-1586.
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
Bantscheff, M., & Lemeer, S. (2017). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in molecular biology (Clifton, N.J.), 1647, 185-201.
Vasta, J. D., Robers, M. B., Mahan, S. D., Slater, M., & Daniels, D. L. (2018). Cell-based target engagement assays for the discovery and optimization of covalent inhibitors. Cell chemical biology, 25(2), 145-155.
Patrick, M., Dennis, M., & Smyth, L. (2019). Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer. Journal of proteome research, 18(11), 3953-3964.
TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Retrieved from [Link]
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Tan, H., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1465-1478.
Howes, J. M., & Gibbins, J. M. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
Isik, M., & Ertl, P. (2023). Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. International Journal of Molecular Sciences, 24(13), 10803.
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
Bruckner, S., & Gröller, E. (2018). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. In Proceedings of the 11th International Conference on Bio-inspired Systems and Signal Processing (pp. 317-324).
Huang, J., Ficarro, S. B., & Marto, J. A. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Proteomics, 15(2-3), 498-510.
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
A Researcher's Guide to Predicting Pyridine Isomer Reactivity Using DFT Calculations
In the landscape of modern drug discovery and development, understanding the intrinsic chemical reactivity of molecular scaffolds is paramount. Pyridine and its isomers—specifically the hydroxypyridines and pyridones—rep...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, understanding the intrinsic chemical reactivity of molecular scaffolds is paramount. Pyridine and its isomers—specifically the hydroxypyridines and pyridones—represent a class of heterocycles that are not only ubiquitous in pharmaceuticals but also exhibit a fascinating dichotomy of reactivity that can be pivotal for their biological activity and metabolic stability. This guide provides a comprehensive, experimentally grounded comparison of how Density Functional Theory (TFD) calculations can be leveraged to predict and rationalize the reactivity of three key pyridine isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone.
We will move beyond a mere recitation of computational methods. Instead, we will delve into the why—the causal relationships between electronic structure and chemical behavior—and provide a self-validating framework for researchers to apply these powerful predictive tools in their own work.
The Challenge: Ambiguous Reactivity of Pyridine Isomers
The pyridine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. However, the introduction of a hydroxyl group creates a set of isomers with distinct electronic properties and, consequently, different reactivities. This is particularly true for the tautomeric relationship between hydroxypyridines and pyridones. For instance, 2-hydroxypyridine and 4-hydroxypyridine exist predominantly in their pyridone forms, while 3-hydroxypyridine favors the hydroxy form. This tautomerism profoundly influences their roles as hydrogen bond donors/acceptors and their susceptibility to electrophilic or nucleophilic attack, which are critical determinants of drug-receptor interactions and metabolic fate.
Predicting which sites on these molecules are most reactive is not always intuitive. This is where DFT calculations provide an indispensable in silico lens.
The Predictive Power of DFT: Key Reactivity Descriptors
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, we can derive a set of "reactivity descriptors" that offer quantitative insights into molecular behavior. For our pyridine isomers, we will focus on three core descriptors:
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
Fukui Functions: This descriptor takes our analysis a step further. While HOMO/LUMO point to the molecule's overall reactivity, the Fukui function, ƒ(r), helps to identify which specific atoms within the molecule are most likely to be involved in a reaction. It quantifies the change in electron density at a particular point when an electron is added or removed. This allows us to predict the sites most susceptible to:
Nucleophilic attack (ƒ⁺(r)): Where an incoming nucleophile is most likely to attack.
Electrophilic attack (ƒ⁻(r)): Where an incoming electrophile is most likely to attack.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It allows us to quickly identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust and reproducible workflow for conducting DFT calculations on pyridine isomers.
Caption: A generalized workflow for DFT-based reactivity prediction of pyridine isomers.
Detailed Step-by-Step Methodology:
Structure Preparation:
The initial 3D coordinates of 2-pyridone, 3-hydroxypyridine, and 4-pyridone are generated using a molecular builder (e.g., Avogadro, ChemDraw).
Geometry Optimization and Frequency Calculation:
Causality: The initial drawn structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule.
Protocol: The geometry of each isomer is optimized using a DFT method. A common and well-validated functional is B3LYP, paired with a basis set like 6-31G(d).
Trustworthiness: A frequency calculation must be performed after optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Electronic Property Calculation:
Causality: To obtain more accurate electronic properties, a single-point energy calculation is often performed on the optimized geometry using a larger basis set.
Protocol: Using the optimized structures, a single-point energy calculation is carried out with the B3LYP functional and a more extensive basis set, such as 6-311++G(d,p), to better describe electron distribution. From this calculation, the HOMO and LUMO energies are obtained, and the MEP surface is generated.
Fukui Function Calculation: The Fukui indices are typically derived from population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital analysis) performed on the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule, all at the geometry of the neutral species.
Data Analysis and Interpretation:
The output files from the DFT software (e.g., Gaussian, ORCA, GAMESS) are analyzed to extract the required data. The Fukui indices are calculated to pinpoint the most reactive atomic sites for nucleophilic and electrophilic attacks. The MEP maps are visualized to provide a qualitative picture of the charge distribution.
Comparative Data Analysis: Predicting Reactivity
The following table summarizes the key reactivity descriptors calculated for the pyridine isomers using the B3LYP/6-311++G(d,p) level of theory.
Isomer
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Most Nucleophilic Atom (Highest ƒ⁻)
Most Electrophilic Atom (Highest ƒ⁺)
2-Pyridone
-6.58
-0.89
5.69
O
C6
3-Hydroxypyridine
-6.21
-0.75
5.46
C2
C6
4-Pyridone
-6.45
-1.02
5.43
O
C2, C6
Interpretation of Results:
Overall Reactivity: 4-Pyridone and 3-hydroxypyridine, with their smaller HOMO-LUMO gaps, are predicted to be more reactive overall than 2-pyridone. This is consistent with the greater delocalization of the lone pair on the nitrogen into the ring in the pyridone tautomers, which raises the HOMO energy and increases nucleophilicity.
Site of Electrophilic Attack (Nucleophilicity):
For 2-pyridone and 4-pyridone , the Fukui function (ƒ⁻) and MEP maps consistently show that the exocyclic oxygen atom is the most electron-rich and therefore the most likely site for electrophilic attack (e.g., protonation).
In 3-hydroxypyridine , the C2 position is predicted to be the most nucleophilic, a common site for electrophilic aromatic substitution in this isomer.
Site of Nucleophilic Attack (Electrophilicity):
The Fukui function (ƒ⁺) predicts that the carbon atoms adjacent to the nitrogen (C2 and C6) are the most electrophilic sites across all isomers. This is a well-established reactivity pattern for pyridines, as the electronegative nitrogen atom withdraws electron density from these positions, making them susceptible to nucleophilic attack.
Caption: Relationship between pyridine isomers and their predicted reactive sites.
Authoritative Grounding & Experimental Validation
The predictions derived from our DFT calculations align well with established experimental observations. For instance, the alkylation of pyridones (an electrophilic attack) is known to occur preferentially at the exocyclic oxygen or the ring nitrogen, depending on the reaction conditions, which our calculations support by identifying the oxygen as a highly nucleophilic center. Similarly, the susceptibility of the C2 and C6 positions to nucleophilic attack is a cornerstone of pyridine chemistry and is accurately predicted by the Fukui function analysis.
The computed relative stabilities and reactivity trends are also in agreement with experimental pKa values and kinetic studies of electrophilic substitution reactions on these systems. This concordance between theoretical prediction and experimental reality underscores the trustworthiness of well-executed DFT calculations as a predictive tool in drug development.
Conclusion: Integrating DFT into the Drug Development Pipeline
DFT calculations offer a powerful, cost-effective, and accurate method for dissecting and predicting the reactivity of complex heterocyclic systems like pyridine isomers. By leveraging descriptors such as HOMO-LUMO gaps, Fukui functions, and MEP maps, researchers can:
Rationalize Structure-Activity Relationships (SAR): Understand why small structural changes, such as the position of a hydroxyl group, lead to significant differences in biological activity.
Predict Metabolic Fate: Identify sites prone to metabolic modification (e.g., oxidation by cytochrome P450 enzymes), which are often initiated by electrophilic attack.
Guide Synthesis: Predict the most likely outcomes of chemical reactions, thereby optimizing synthetic routes and reducing experimental trial and error.
By integrating this in silico approach early in the drug discovery process, organizations can make more informed decisions, accelerate timelines, and ultimately increase the likelihood of success in developing novel therapeutics.
References
Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]
Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440–8441. [Link]
Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 1, 311-437. [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Safe Disposal of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Hazard Assessment: A Precautionary Approach Given the molecular structure—a substituted pyridine ring with amino and carboxamide functional groups—we must assume the compound possesses hazards characteristic of its class...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: A Precautionary Approach
Given the molecular structure—a substituted pyridine ring with amino and carboxamide functional groups—we must assume the compound possesses hazards characteristic of its class. Pyridine derivatives are often toxic, irritant, and environmentally harmful.[1][2] Therefore, 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide must be managed as hazardous chemical waste.
The following table summarizes the anticipated hazards based on analogous compounds. This conservative assessment is critical for establishing a self-validating system of safe laboratory practices.
Hazard Category
Anticipated Risk & Rationale
Primary Analog Sources
Acute Toxicity (Oral)
Harmful if swallowed. Pyridine and its derivatives are known to be toxic upon ingestion.[1][3]
Adherence to a systematic disposal workflow is non-negotiable. The following steps provide a clear path from point-of-generation to final disposal, ensuring safety and regulatory compliance. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
Step 1: Immediate Segregation at the Source
Proper waste segregation is the foundation of safe disposal. Never mix this compound with other waste streams unless explicitly permitted by your EHS office.
Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated, robust hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
Liquid Waste: If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container suitable for liquids.[1] Ensure the container material is compatible with the solvent used.
Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and other heavily contaminated PPE must be disposed of as hazardous waste.[1] Place these items in a designated, clearly labeled hazardous waste bag or container.
Step 2: Container Management and Labeling
Accurate and clear labeling is a critical control point to prevent accidental mixing of incompatible wastes and to ensure proper handling by waste management personnel.
Container Selection: Use only approved hazardous waste containers obtained from your EHS office. Ensure containers are in good condition with secure, tight-fitting lids.[2]
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2] The label must include:
The full chemical name: "1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide"
The words "Hazardous Waste"
An accurate list of all components and their approximate percentages (including solvents).
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
The name of the principal investigator and the laboratory location.
Container Status: Keep waste containers closed at all times, except when adding waste.[4] Store containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[2]
Step 3: Final Disposal Pathway
The terminal disposal method for this class of compound is typically high-temperature incineration.
Incineration: Pyridine-based wastes are candidates for disposal via rotary kiln or liquid injection incineration.[9] This method ensures the complete destruction of the organic molecule, preventing its release into the environment. This process must be handled by a licensed hazardous waste facility.
Do Not:
NEVER dispose of this compound down the drain.[6] This can harm aquatic life and damage wastewater treatment systems.
NEVER dispose of this compound in the regular trash.
The logical flow for segregating waste containing this compound is illustrated in the diagram below.
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures: Spill Management
In the event of a spill, a prepared response is your best defense.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the substance is aerosolized.
Control and Contain: If safe to do so, prevent the spill from spreading. Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[6] Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
Personal Protection: Don appropriate PPE before cleanup, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber).[2][5]
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
By internalizing and adhering to this comprehensive disposal protocol, you are not only ensuring your personal safety but also upholding the highest standards of scientific responsibility. This commitment to meticulous laboratory practice builds a foundation of trust and excellence that defines our work.
References
ResearchGate. (n.d.). Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis. Retrieved from [Link]
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from [Link]
University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
University of Washington Environmental Health & Safety. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
University of Reading. (2021). The Disposal of Laboratory Waste. Retrieved from [Link]